Product packaging for 2-Bromoquinoxaline(Cat. No.:CAS No. 36856-91-4)

2-Bromoquinoxaline

Cat. No.: B1269807
CAS No.: 36856-91-4
M. Wt: 209.04 g/mol
InChI Key: XVKLMYQMVPHUPN-UHFFFAOYSA-N
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Description

Overview of Quinoxaline (B1680401) Heterocycles in Organic Chemistry

Quinoxaline and its analogues are a significant class of nitrogen-containing heterocyclic compounds. ijpsjournal.com The quinoxaline scaffold is a key structural motif found in numerous biologically active compounds and functional materials. nih.gov These compounds have garnered considerable attention due to their diverse therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. nih.gov In the realm of materials science, quinoxaline derivatives are utilized in the development of organic light-emitting diodes (OLEDs), fluorescent dyes, and organic semiconductors, owing to their unique electronic and photophysical properties. rsc.org

The synthesis of the quinoxaline core is often achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a reaction first reported by Hinsberg in 1884. ijpsjournal.comnih.govencyclopedia.pub This foundational method has since been expanded and refined, with numerous modern synthetic strategies offering access to a vast library of substituted quinoxalines. sapub.org

Significance of Halogenated Quinoxalines in Synthetic Methodologies

Halogenated quinoxalines, and in particular 2-bromoquinoxaline, are pivotal intermediates in the synthesis of more complex molecular architectures. The presence of the bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of functional groups onto the quinoxaline core. This strategic placement of a halogen allows for the facile construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in organic synthesis.

The utility of this compound is prominently demonstrated in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org These reactions are renowned for their broad substrate scope, functional group tolerance, and high efficiency, making this compound an indispensable tool for medicinal chemists and materials scientists alike.

Historical Context of this compound Research

The exploration of quinoxaline chemistry dates back to the late 19th century, with the pioneering work of O. Hinsberg who first synthesized a quinoxaline derivative in 1884. ijpsjournal.comnih.govencyclopedia.publookchem.comdrugfuture.com Following this initial discovery, the systematic investigation of quinoxaline and its derivatives began to unfold. In the mid-20th century, the work of chemists like G. W. H. Cheeseman significantly advanced the understanding of quinoxaline chemistry, including the synthesis and reactivity of halogenated quinoxalines. scispace.comrsc.orgrsc.orgacs.org Cheeseman's research laid much of the groundwork for the subsequent use of haloquinoxalines as synthetic intermediates. The advent of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century dramatically elevated the importance of this compound, transforming it from a simple derivative into a key building block for the construction of complex organic molecules.

Current Research Landscape of this compound

Contemporary research continues to highlight the importance of this compound as a versatile synthetic precursor. Its application in the synthesis of biologically active molecules remains a major focus. For instance, this compound is a key starting material in the development of various kinase inhibitors, which are a critical class of anticancer drugs. researchgate.netnih.gov

In materials science, this compound is instrumental in the design and synthesis of novel organic electronic materials. Its use in the construction of emitters and host materials for OLEDs is an active area of investigation, with the goal of developing more efficient and stable devices. rsc.orgresearchgate.net

The following tables provide a snapshot of the extensive use of this compound in modern synthetic chemistry, detailing its application in key cross-coupling reactions.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions Utilizing 2-Haloquinoxalines

EntryAryl HalideBoronic Acid/EsterCatalystBaseSolventTemp. (°C)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene (B28343)/EtOH/H₂O10095
22-Chloroquinoxaline (B48734)4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane10092
3This compoundThiophene-2-boronic acidPd(dppf)Cl₂Cs₂CO₃DMF9088
42-ChloroquinoxalinePyridine-3-boronic acid[PdCl(allyl)]₂ / XPhosK₂CO₃Toluene11085

Table 2: Examples of Sonogashira Coupling Reactions with 2-Haloquinoxalines

EntryAryl HalideAlkyneCatalystCo-catalystBaseSolventTemp. (°C)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF6590
22-ChloroquinoxalineTrimethylsilylacetylene (B32187)Pd(PPh₃)₄CuIDiisopropylamineToluene8085
3This compound1-HexynePd(OAc)₂ / PPh₃CuIEt₃NDMF10088
42-ChloroquinoxalineEthynylbenzene[PdCl₂(MeCN)₂]CuIPiperidineAcetonitrile8092

Table 3: Examples of Buchwald-Hartwig Amination Reactions of 2-Haloquinoxalines

EntryAryl HalideAmineCatalystLigandBaseSolventTemp. (°C)Yield (%)
1This compoundMorpholinePd₂(dba)₃BINAPNaOt-BuToluene10095
22-ChloroquinoxalineAniline (B41778)Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane11088
3This compoundBenzylamine[PdCl(allyl)]₂RuPhosK₃PO₄t-BuOH10092
42-ChloroquinoxalineIndolePd₂(dba)₃BrettPhosK₂CO₃Toluene10085

Future Directions and Emerging Trends in this compound Studies

The future of this compound research is poised to expand into several exciting areas. A significant emerging trend is the development of more sustainable and efficient synthetic methodologies. This includes the use of greener solvents, lower catalyst loadings, and energy-efficient reaction conditions, such as microwave-assisted synthesis. rsc.orgresearchgate.net

Furthermore, the direct C-H functionalization of the quinoxaline core is a rapidly developing field that offers a more atom-economical approach to derivatization, potentially bypassing the need for pre-halogenated starting materials in some instances. nih.govmdpi.com However, the strategic utility of this compound in targeted synthesis will likely remain a mainstay.

The exploration of novel applications for this compound derivatives is also a key future direction. In medicinal chemistry, the focus is on designing highly selective kinase inhibitors with improved pharmacological profiles. ed.ac.uk In materials science, the development of next-generation OLEDs with enhanced efficiency, color purity, and operational stability is a major goal, with this compound-derived materials playing a crucial role. mdpi.commdpi.comrsc.org Additionally, the unique photophysical properties of these compounds are being explored in the context of photocatalysis and other advanced applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2 B1269807 2-Bromoquinoxaline CAS No. 36856-91-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKLMYQMVPHUPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342465
Record name 2-Bromoquinoxaline
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Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36856-91-4
Record name 2-Bromoquinoxaline
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Record name 2-bromoquinoxaline
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Synthetic Methodologies for 2 Bromoquinoxaline and Its Derivatives

Direct Bromination Strategies of Quinoxaline (B1680401) Systems

Direct bromination involves the introduction of a bromine atom onto the quinoxaline ring system. The challenge often lies in controlling the position and degree of bromination, as the quinoxaline nucleus has multiple reactive sites.

A common and effective method for synthesizing 2-bromoquinoxaline involves the treatment of 2-hydroxyquinoxaline (B48720) with a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxybromide (POBr₃). In this reaction, the hydroxyl group at the 2-position is converted into a good leaving group, which is subsequently displaced by a bromide ion.

The general procedure involves heating a mixture of 2-hydroxyquinoxaline with phosphorus pentabromide and phosphorus oxybromide. The reaction proceeds until the mixture is completely liquefied, followed by an additional period of heating. google.com The resulting this compound is then isolated by pouring the cooled reaction mixture over ice, causing the product to precipitate. google.com This approach is analogous to the synthesis of 2-chloroquinoxaline (B48734) using phosphorus pentachloride and phosphorus oxychloride. google.com

Reactant Reagents Conditions Product Reference
2-HydroxyquinoxalinePBr₅, POBr₃Heating (~130°C)This compound google.com

Direct electrophilic bromination of the parent quinoxaline molecule has been investigated using various brominating agents in the presence of strong acids. These conditions are designed to enhance the electrophilicity of the bromine source. Reagents such as N-bromosuccinimide (NBS) have been employed for this purpose. thieme-connect.comthieme-connect.com

However, the bromination of unsubstituted quinoxaline in a strong acid medium like concentrated sulfuric acid (H₂SO₄) has been found to be slow and to proceed with low regioselectivity. thieme-connect.com When quinoxaline is treated with NBS in concentrated H₂SO₄ at temperatures from room temperature to 60°C, the primary product is 5-bromoquinoxaline, isolated in a modest yield of 12%. This indicates a preferential attack on the benzene (B151609) ring portion of the bicyclic system under these conditions, rather than the desired substitution at the 2-position of the pyrazine (B50134) ring. thieme-connect.comthieme-connect.com

Substrate Reagents Temperature Major Product Yield Reference
QuinoxalineNBS / H₂SO₄Room Temp to 60°C5-Bromoquinoxaline12% thieme-connect.comthieme-connect.com

These findings highlight the challenge of direct electrophilic bromination for the synthesis of this compound, as the reaction tends to favor substitution on the homocyclic ring.

Given the challenges with direct electrophilic bromination of the parent quinoxaline, significant research has focused on developing regioselective methods. One successful approach involves the use of triflic acid-assisted bromination for certain quinoxaline derivatives. researchgate.netnih.gov For instance, the bromination of 6,7-difluoroquinoxaline-2-ol with triflic acid assistance leads to a highly regioselective synthesis of 5,8-dibromo-6,7-difluoroquinoxaline-2-ol. nih.govresearchgate.net While this example does not produce this compound directly, it demonstrates a powerful strategy for controlling the position of bromination on the quinoxaline skeleton. researchgate.netnih.govresearchgate.net

For other related heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines, mild reagents like tetrabutylammonium (B224687) tribromide (TBATB) have been used to achieve highly selective C3-bromination or C1, C3-dibromination in good yields. rsc.orgnih.gov This method avoids a free radical pathway and is believed to proceed via electrophilic addition of bromine released from TBATB. nih.govrsc.org These advanced techniques underscore the importance of substrate modification and specialized reagents to direct bromination to specific sites on the quinoxaline and related fused heterocyclic systems.

Conversion from Other Halogenated Quinoxalines

An alternative synthetic route to this compound is through the transformation of other halogenated quinoxalines. This strategy leverages the availability of other halo-derivatives, particularly 2-chloroquinoxaline.

The conversion of 2-chloroquinoxaline to this compound is a key example of a halogen exchange reaction. Although specific documented procedures for this exact transformation are not extensively detailed in the provided context, the principles of such reactions are well-established in organic synthesis. These transformations typically involve nucleophilic substitution where a bromide ion displaces the chloride ion. The Finkelstein reaction, which involves treating an alkyl or aryl halide with an alkali metal halide, is the classic example of this type of conversion. manac-inc.co.jp Such a reaction would likely be driven by the relative solubility of the resulting metal salts in the chosen solvent.

The reactivity of the chlorine atom in 2-chloroquinoxaline to nucleophilic displacement is well-documented. For example, it readily reacts with nucleophiles like ammonia (B1221849) and hydrazine (B178648) to form 2-aminoquinoxaline and 2-hydrazinoquinoxaline, respectively. google.comgoogle.com This inherent reactivity supports the feasibility of a similar nucleophilic substitution with a bromide source to yield this compound.

Synthesis from Quinoxalin-2-one Derivatives

The direct C-H functionalization of quinoxalin-2(1H)-ones represents a highly efficient and atom-economical approach to introduce various substituents at the C3 position. frontiersin.org This method has gained significant traction due to the biological and pharmaceutical relevance of the resulting quinoxalin-2(1H)-one derivatives. frontiersin.org

Recent advancements have focused on the use of heterogeneous catalysis, which offers advantages such as catalyst recyclability and environmentally friendly reaction conditions. mdpi.com For instance, visible-light-induced direct C-H hydroxylation of quinoxalin-2(1H)-ones has been achieved using heterogeneous photocatalysts. mdpi.com Another notable development is the sunlight-induced and g-C3N4-catalyzed sulfenylation of quinoxalin-2(1H)-ones under aerobic conditions. mdpi.com

The C3-arylation of quinoxalin-2(1H)-one can be accomplished using a one-pot method with eosin (B541160) Y and potassium iodide as photocatalysts under visible light and aerobic conditions. rsc.org This reaction proceeds via a Minisci-type radical substitution, where benzene radicals are generated from phenylhydrazine (B124118) hydrochloride and react with the electron-deficient quinoxalin-2(1H)-one. rsc.org The mechanism involves the synergistic action of KI and eosin Y to cleave the C–N bond of phenylhydrazine, leading to the formation of aryl radicals. rsc.org

Hypervalent iodine(III) reagents have also been employed as effective oxidants or reaction partners for the C3-H functionalization of quinoxalin-2(1H)-ones, enabling arylation, trifluoromethylation, alkylation, and alkoxylation. frontiersin.org These reactions benefit from the high reactivity, low toxicity, and stability of hypervalent iodine compounds. frontiersin.org

Palladium-Catalyzed Cross-Coupling and C–H Functionalization Precursors

This compound is a valuable precursor for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. sigmaaldrich.comlibretexts.org These reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and Heck reactions, enable the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. sigmaaldrich.comlibretexts.org

Recent innovations have focused on developing more sustainable and efficient catalytic systems. For example, palladium-catalyzed cross-coupling reactions can be performed in water using surfactants like TPGS-750-M, which facilitates the reaction of a wide range of substrates at room temperature. sigmaaldrich.com The choice of palladium catalyst and ligand is crucial for the success of these transformations. For instance, the Suzuki-Miyaura coupling of this compound with boronic acids can be enhanced by specific palladium catalysts to achieve high regioselectivity. vulcanchem.com Similarly, in situ generated allylindium reagents can be effectively cross-coupled with aryl halides, including this compound, using a palladium catalyst. organic-chemistry.org

The functionalization of bromo-substituted naphthalene (B1677914) scaffolds through various palladium-catalyzed cross-coupling reactions has been explored to generate diverse chemical libraries for biological screening. nih.gov This approach highlights the versatility of bromo-substituted heterocycles as building blocks in drug discovery. nih.gov

Coupling ReactionCatalyst/Ligand SystemKey Features
Suzuki-Miyaura PdCl2(dppf)Access to sterically congested products at room temperature. sigmaaldrich.com
Sonogashira PdCl2/X-PhosPerformed in water with TPGS-750-M. sigmaaldrich.com
Buchwald-Hartwig Allylpalladium chloride/cBRIDPAmination reactions in aqueous media. sigmaaldrich.com
Heck Pd(P(t-Bu)3)2Can be run at room temperature, avoiding high temperatures. sigmaaldrich.com
Negishi-like Pd(Amphos)2Cl2In situ formation of organozinc reagents in water. sigmaaldrich.com

One-Pot Synthetic Routes to this compound and Analogues

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps into a single operation. Several one-pot methods have been developed for the synthesis of quinoxaline derivatives.

One such approach involves the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov This method utilizes a tricarbonyl (η4-cyclopentadienone) iron complex to catalyze both the oxidation of the diol and the reduction of the nitro group in situ, generating the 1,2-diaminobenzene and dicarbonyl intermediates that then condense to form the quinoxaline ring. nih.gov A key advantage of this protocol is that it does not require external redox agents or a base, with water being the only byproduct. nih.gov

Another versatile one-pot method is the synthesis of quinoxaline derivatives via the oxidative cyclization of 1,2-diamines and phenacyl bromides, which proceeds without a catalyst. molaid.com Additionally, a simple and efficient one-pot synthesis of 2-arylquinolines has been reported from the reaction of 2-vinylanilines and benzyl (B1604629) halides, catalyzed by the in situ release of HBr. organic-chemistry.org

The synthesis of 2,3-dichloroquinoxaline (B139996) derivatives can be achieved through a one-pot "boiling" method starting from o-phenylenediamines and oxalic acid, followed by chlorination. google.com This procedure, which can be catalyzed by silica (B1680970) gel or methanesulfonic acid, avoids the isolation of intermediates, making it suitable for large-scale production. google.com

Synthesis of Key this compound Precursors and Intermediates

6-Bromo-2,3-dichloroquinoxaline (B20724) is a crucial intermediate for the synthesis of various substituted quinoxalines. mdpi.comresearchgate.net The standard synthesis involves a two-step process. First, 4-bromo-o-phenylenediamine is condensed with oxalic acid in the presence of hydrochloric acid to yield 6-bromo-1,4-dihydroquinoxaline-2,3-dione. mdpi.comresearchgate.net Subsequently, this dione (B5365651) is chlorinated using a reagent such as phosphorus oxychloride with a catalytic amount of dimethylformamide (DMF) to afford 6-bromo-2,3-dichloroquinoxaline in good yield. mdpi.comresearchgate.net An alternative one-pot method starting from 4-bromo-1,2-phenylenediamine, oxalic acid, and phosphorus oxychloride has also been reported. google.com This dichloro derivative serves as a versatile precursor, with the chlorine atoms being susceptible to nucleophilic substitution, enabling the introduction of various functional groups. mdpi.comresearchgate.net

6-Amino-5-bromoquinoxaline (B154387) hydrobromide is another important intermediate, particularly in the synthesis of pharmaceuticals. A common synthetic route involves the bromination of 6-aminoquinoxaline (B194958). google.comgoogleapis.com In a typical procedure, 6-aminoquinoxaline is dissolved in glacial acetic acid and treated with a solution of bromine in glacial acetic acid. googleapis.comguidechem.com The reaction is typically carried out at a controlled temperature, and the product, 6-amino-5-bromoquinoxaline hydrobromide, precipitates from the reaction mixture and can be collected by filtration. googleapis.com This method has been reported to give a quantitative crude yield. googleapis.comguidechem.com The synthesis of the starting material, 6-aminoquinoxaline, can be achieved by the reaction of 1,2,4-triaminobenzene dihydrochloride (B599025) with glyoxal (B1671930) in an aqueous sodium carbonate solution. googleapis.comgoogleapis.com

Starting MaterialReagentSolventProduct
6-AminoquinoxalineBromineGlacial Acetic Acid6-Amino-5-bromoquinoxaline hydrobromide googleapis.comguidechem.com

2-Amino-3-bromoquinoxaline can be prepared from 2,3-dibromoquinoxaline (B1596595) through a nucleophilic substitution reaction. thieme-connect.com The reaction is carried out by treating a solution of 2,3-dibromoquinoxaline in a mixed solvent system, such as DMSO and acetonitrile, with ammonium (B1175870) hydroxide (B78521). thieme-connect.com This method allows for the selective replacement of one of the bromine atoms with an amino group. The synthesis of related 2-amino-3-bromopyridine (B76627) has also been described, involving the bromination of 2-aminopyridine. google.com

Modern Catalytic Approaches in this compound Synthesis

The synthesis of quinoxaline derivatives, including this compound, has been significantly advanced by modern catalytic methods. These strategies offer improvements over classical condensation reactions, which often necessitate harsh conditions and long reaction times. nih.gov The focus has shifted towards processes that are more efficient, selective, and environmentally benign.

Transition-Metal-Catalyzed Processes

Transition-metal catalysis has become an indispensable tool for constructing the quinoxaline framework, offering novel pathways with enhanced efficiency. nih.gov A multitude of transition metals, including rhodium and copper, have been employed to facilitate the synthesis of halo-substituted quinoxalines.

One notable development is the rhodium-catalyzed synthesis of 2-haloquinoxalines. Research has shown that treating 1-azido-2-[(2,2-dihalomovinyl)(Boc)amino]arenes with a catalytic amount of dirhodium(II) octanoate (B1194180) (Rh₂(oct)₄) can produce 2-haloquinoxalines in yields ranging from 55% to 92%. researchgate.netresearchgate.net This process involves an intramolecular cyclization of a rhodium nitrene intermediate. researchgate.netresearchgate.net

Copper-catalyzed systems have also proven effective. For instance, a CuI/oxalic diamide (B1670390) ligand catalytic system has been utilized for the alkoxylation of various aryl halides, including the challenging this compound. sci-hub.se While electron-poor heterocycles like this compound can be susceptible to simple nucleophilic aromatic substitution (S(N)Ar), the development of robust copper-based catalysts has expanded the scope of these coupling reactions. sci-hub.se The last few decades have seen a tremendous surge in the development of transition-metal-catalyzed reactions for building quinoxaline scaffolds. nih.gov

Catalyst SystemSubstratesProductYieldReference
Rh₂(oct)₄1-Azido-2-[(2,2-dibromovinyl)(Boc)amino]areneThis compound55-92% researchgate.netresearchgate.net
CuI / Oxalic Diamide LigandThis compound, AlcoholsAlkoxyquinoxalinesGood sci-hub.se
Mn(I) complex / NNN-tridentate ligand2-Aminobenzyl alcohols, Primary amidesQuinoxalines58-81% frontiersin.org
Co(OAc)₂·4H₂O2-Aminoaryl alcohols, NitrilesQuinoxalinesup to 95% frontiersin.org

Heterogeneous Catalysis in Quinoxaline Synthesis

Heterogeneous catalysis offers significant advantages in chemical synthesis, primarily the ease of catalyst recovery and recyclability, which aligns with the principles of green chemistry. dergipark.org.tr Various solid catalysts have been developed for the synthesis of quinoxalines, demonstrating high efficacy under mild conditions.

One approach involves using alumina-supported heteropolyoxometalates, such as CuH₂PMo₁₁VO₄₀ on alumina, for the condensation of o-phenylenediamine (B120857) and benzil (B1666583) at room temperature, achieving yields as high as 92%. nih.gov Another effective system utilizes a bifunctional heterogeneous catalyst composed of an Al₂O₃–ZrO₂ binary metal oxide. tandfonline.comtandfonline.com This catalyst facilitates the reaction of 1,2-diamines with phenacyl bromides or benzil in DMF at room temperature, providing excellent product yields and allowing for catalyst renewal. tandfonline.comtandfonline.com

Environmentally friendly catalysts derived from mineral fertilizers, such as mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP), have also been successfully employed. dergipark.org.trdergipark.org.tr These phosphate-based catalysts afford quinoxaline derivatives in excellent yields at ambient temperatures and can be recycled up to six times with only a minor loss in catalytic activity. dergipark.org.tr Furthermore, nanostructured pyrophosphates like Na₂PdP₂O₇ have been introduced as new, highly efficient heterogeneous catalysts for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds in ethanol (B145695) at room temperature. researchgate.net

CatalystReactantsSolventConditionsYieldRecyclabilityReference
Alumina-Supported CuH₂PMo₁₁VO₄₀o-Phenylenediamine, BenzilToluene (B28343)25°C, 2h92%Yes nih.gov
Al₂O₃–ZrO₂1,2-Diamines, Phenacyl bromides/BenzilDMFRoom Temp.ExcellentYes tandfonline.comtandfonline.com
MAP, DAP, or TSP1,2-Diamines, 1,2-DicarbonylsEthanolRoom Temp.ExcellentUp to 6 cycles dergipark.org.trdergipark.org.tr
Nanostructured Na₂PdP₂O₇1,2-Diamines, 1,2-DicarbonylsEthanolRoom Temp.Good to ExcellentYes researchgate.net

Domino and Cascade Reactions in this compound Chemistry

Domino and cascade reactions represent a highly efficient class of synthetic strategies, allowing for the construction of complex molecules from simple precursors in a single operation. wiley.comnumberanalytics.com These processes, which involve a sequence of intramolecular reactions, minimize waste, time, and resources by avoiding the isolation of intermediates. numberanalytics.com20.210.105

The synthesis of 2-haloquinoxalines has been achieved through such elegant reaction sequences. For example, a rhodium-catalyzed domino reaction of 1-azido-2-[(2,2-dihalomovinyl)(Boc)amino]arenes leads to the formation of 2-haloquinoxalines. researchgate.net This process combines several bond-forming events in one pot, showcasing the efficiency of cascade catalysis. researchgate.net

Domino strategies have also been applied in the functionalization of the quinoxaline ring. In one study, a chemo- and regioselective tandem [3+2] heteroannulation was attempted with various heteroaryl bromides. When this compound was used as a substrate in a reaction with 4-methoxy-2-chloroaniline, a mixture of a secondary aniline (B41778) (the expected product of a single coupling) and a tertiary aniline (resulting from a further reaction) was formed, indicating the complexity of domino pathways involving this reactive heterocycle. acs.org Another example is the visible-light-mediated cascade reaction of quinoxalin-2(1H)-ones with alkenes and sulfinic acids, which proceeds through an electron donor-acceptor (EDA) complex to yield sulfonated quinoxalinones. rsc.org These examples highlight the power of domino reactions to rapidly build molecular complexity. chim.itgifu-u.ac.jp

Reaction TypeSubstratesKey FeaturesProduct TypeReference
Rh-catalyzed Domino Reaction1-Azido-2-[(2,2-dibromovinyl)(Boc)amino]areneOne-pot synthesis, intramolecular cyclization2-Haloquinoxaline researchgate.net
Tandem [3+2] HeteroannulationThis compound, 4-Methoxy-2-chloroanilineFormation of multiple products (secondary and tertiary anilines)Functionalized anilines acs.org
Visible-light-mediated CascadeQuinoxalin-2(1H)-ones, Alkenes, Sulfinic acidsMetal- and photocatalyst-free, uses air as oxidantSulfonated quinoxalin-2(1H)-ones rsc.org
Water/NBS-mediated Domino Reactiono-Phenylenediamines, 1,3-DiketonesIn situ bromination of diketones2,3-Disubstituted quinoxalines chim.it

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, aimed at designing environmentally benign chemical processes, have been increasingly integrated into the synthesis of quinoxalines. ijirt.org These approaches focus on using non-toxic, renewable catalysts and environmentally friendly solvents, such as water and ethanol. ijirt.orgacademie-sciences.fr

A prime example is the use of cellulose (B213188) sulfuric acid, a biodegradable and reusable solid acid catalyst, for the condensation of 1,2-diketones with o-diamines. academie-sciences.fr This reaction proceeds in high yields at room temperature in either water or ethanol, both of which are considered green solvents. The catalyst can be easily recovered by simple filtration and reused without a significant loss of activity. academie-sciences.fr

The use of heteropolyanion-based ionic liquids as recyclable solid acid catalysts also represents a significant green advancement. nih.gov These catalysts enable the efficient one-pot condensation of o-phenylenediamines with 1,2-diketones under mild conditions, offering advantages such as high yields, short reaction times, and simple workup procedures. nih.gov The use of phosphate-based mineral fertilizers as heterogeneous catalysts further underscores the move towards sustainable and eco-friendly synthesis, as they are inexpensive, efficient at ambient temperature, and recyclable. dergipark.org.tr These methods collectively contribute to reducing the environmental footprint of quinoxaline synthesis. ijirt.org

Catalyst/SystemSolventKey Green FeaturesYieldReference
Cellulose Sulfuric AcidWater or EthanolBiodegradable, inexpensive, reusable catalyst; green solventsHigh academie-sciences.fr
Heteropolyanion-based Ionic Liquids(Solvent-free or green solvent)Recyclable solid acid catalyst, mild conditions, simple workupHigh nih.gov
Phosphate Fertilizers (MAP, DAP, TSP)EthanolInexpensive, recyclable catalyst; ambient temperatureExcellent dergipark.org.tr
WaterWaterCatalyst-free (for specific substrates), simple workupGood to Excellent chim.it

Chemical Reactivity and Transformation of 2 Bromoquinoxaline

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the nitrogen atoms in the quinoxaline (B1680401) ring system renders the carbon atoms, particularly at the 2- and 3-positions, susceptible to nucleophilic attack. The bromine atom at the 2-position serves as a good leaving group, facilitating various nucleophilic substitution reactions.

Amination Reactions

The direct displacement of the bromine atom in 2-bromoquinoxaline by an amino group is a fundamental transformation. This can be achieved using ammonia (B1221849) or other amine nucleophiles. For instance, the reaction of this compound with ammonia or ammonium (B1175870) hydroxide (B78521) under controlled pH and reflux conditions can yield 2-aminoquinoxaline. This straightforward amination provides a direct route to an important class of quinoxaline derivatives.

The reactivity of the halogenoalkane towards nucleophilic substitution is influenced by the structure of the halogenoalkane. savemyexams.com In the case of this compound, the carbon atom attached to the bromine is part of an aromatic system, and the reaction mechanism can be complex. However, the general principle of nucleophilic attack and displacement of the bromide ion holds. chemguide.co.uk

Reactions with Hydrazine (B178648) Hydrate (B1144303)

Hydrazine hydrate is a potent nucleophile that reacts readily with this compound. The reaction typically involves the displacement of the bromine atom to form a 2-hydrazinylquinoxaline derivative. arcjournals.orggoogle.com For example, treatment of 2-chloro-3-methylquinoxaline (B189447) with hydrazine hydrate results in the formation of 2-hydrazino-3-methylquinoxaline. google.com A similar reaction is expected with this compound, where the bromine atom would be displaced.

In a related study, 3-hydrazino-1H-quinoxalin-2-one was prepared by reacting 1,4-dihydro-quinoxaline-2,3-dione with hydrazine hydrate. arcjournals.org This highlights the utility of hydrazine in functionalizing the quinoxaline core. The resulting hydrazinylquinoxalines are valuable intermediates for the synthesis of fused heterocyclic systems, such as triazoloquinoxalines. arcjournals.orggoogle.com

Effect of Bromine Atom on Reactivity of Other Halogens

The presence of a bromine atom on the quinoxaline ring can influence the reactivity of other halogen substituents. In dihalogenated quinoxalines, the position of the bromine atom can dictate which halogen is more readily displaced. For instance, in 6-bromo-2,3-dichloroquinoxaline (B20724), the chlorine atom at the 3-position is found to be more reactive towards nucleophilic substitution with hydrazine hydrate than the chlorine atom at the 2-position. mdpi.com This enhanced reactivity is attributed to the electron-withdrawing (-R) effect of the bromine atom at the 6-position, which preferentially deactivates the 2-position towards nucleophilic attack. mdpi.com

This observation is consistent with the general principles of halogen reactivity, where reactivity decreases down the group (Cl > Br > I). libretexts.orgsavemyexams.com However, in the context of nucleophilic aromatic substitution on the quinoxaline ring, electronic effects of other substituents play a crucial role in modulating the reactivity of the leaving group. mdpi.com

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and this compound is an excellent substrate for these transformations. vulcanchem.com

Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction, which involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, is widely used to form new carbon-carbon bonds. wikipedia.orgmt.comlibretexts.org this compound can be effectively coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups at the 2-position. researchgate.neturfu.ru

The general mechanism of the Suzuki reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored for specific substrates. tcichemicals.com

Table 1: Examples of Suzuki Cross-Coupling Reactions with Bromoquinoxalines

Bromoquinoxaline Derivative Coupling Partner Catalyst System Product Reference
6-Bromo-2,3-disubstituted quinoxaline Phenylboronic acid PdCl2(dppf)·CH2Cl2, t-BuNH2, Na2CO3 6-Phenyl-2,3-disubstituted quinoxaline researchgate.net

Buchwald–Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgname-reaction.comwikipedia.org This reaction provides a versatile and efficient method for the synthesis of N-aryl and N-heteroaryl amines from this compound. vulcanchem.comvulcanchem.com

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to give the desired arylamine and regenerate the catalyst. libretexts.orgwikipedia.org A variety of palladium precursors and phosphine (B1218219) ligands can be employed to facilitate this transformation. libretexts.org

Table 2: Buchwald-Hartwig Amination of Bromoquinoxalines

Bromoquinoxaline Derivative Amine Catalyst System Product Reference
2,5-Dibromoquinoxaline Various amines Palladium catalyst 2-Amino-5-bromoquinoxaline or 2,5-diaminoquinoxaline vulcanchem.com
2-Methyl-6-bromoquinoxaline Ammonia or amines Palladium catalyst 2-Methyl-6-aminoquinoxaline vulcanchem.com

Heck Reactions for 2,3-Dialkenyl-Substituted Quinoxalines

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, serves as a valuable method for the synthesis of substituted alkenes. wikipedia.org In the context of quinoxaline chemistry, the Heck reaction has been employed for the synthesis of 2,3-dialkenyl-substituted quinoxalines. nih.govrsc.org This transformation allows for the introduction of alkenyl groups at the 2 and 3-positions of the quinoxaline core, leading to compounds with potential applications in materials science and medicinal chemistry. rsc.orgresearchgate.net

A typical procedure involves the reaction of a dihaloquinoxaline, such as 2,3-dichloroquinoxaline (B139996), with an appropriate alkene in the presence of a palladium catalyst. researchgate.net One specific example is the synthesis of 6-bromo-2,3-bis[(E)-2-(naphthalen-2-yl)vinyl]quinoxaline. This reaction is achieved through the condensation of 6-bromo-2,3-dichloroquinoxaline with the corresponding vinylnaphthalene derivative. nih.gov The synthesis of various 2,3-dialkenyl-substituted quinoxalines has been reported with moderate to high yields. nih.govrsc.org

PrecursorReagentProductYield (%)Reference
6-Bromo-2,3-dichloroquinoxaline(E)-2-(naphthalen-2-yl)vinylboronic acid6-Bromo-2,3-bis[(E)-2-(naphthalen-2-yl)vinyl]quinoxaline91 nih.gov
6-Nitro-2,3-dichloroquinoxalineStyrene6-Nitro-2,3-di[(E)-styryl]quinoxaline75 nih.gov

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgscirp.org

In the chemistry of this compound, Sonogashira coupling provides a direct route to 2-alkynylquinoxalines. For instance, 2-amino-3-bromoquinoxaline can be coupled with trimethylsilylacetylene (B32187) to yield the corresponding 2-amino-3-(trimethylsilylethynyl)quinoxaline. nii.ac.jp The reaction conditions for Sonogashira couplings have been optimized, with studies exploring various palladium catalysts, ligands, bases, and reaction temperatures to achieve high yields. scirp.org The reaction is versatile and has been successfully applied to a range of substrates, including various terminal alkynes. scirp.org

This compound DerivativeAlkyneCatalyst SystemProductYield (%)Reference
2-Amino-3-bromoquinoxalineTrimethylsilylacetylenePd(CF3COO)2, PPh3, CuI2-Amino-3-((trimethylsilyl)ethynyl)quinoxaline76 nii.ac.jp
2-Amino-3-bromopyridines (analogous system)Various terminal alkynesPd(CF3COO)2, PPh3, CuI, Et3N2-Amino-3-alkynylpyridinesUp to 96 scirp.org

Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org This reaction is a versatile tool for creating carbon-carbon bonds and has been applied to the synthesis of complex organic molecules. libretexts.org

In the synthesis of quinoxaline derivatives, the Stille coupling has proven effective for coupling electron-deficient quinoxaline halides with electron-rich organostannanes. researchgate.net For example, this compound can be coupled with various organotin reagents, such as 2-(tributylstannyl)thiophene, in the presence of a palladium catalyst like Pd(PPh3)2Cl2 to afford the corresponding 2-thienylquinoxaline. researchgate.net The reaction conditions typically involve heating the reactants in a suitable solvent like toluene (B28343) or DMF. researchgate.net

Quinoxaline HalideOrganostannaneCatalystProductReference
This compound2-(Tributylstannyl)thiophenePd(PPh3)2Cl22-(Thiophen-2-yl)quinoxaline researchgate.net

Negishi Coupling Reactions

The Negishi coupling is a transition metal-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp, sp2, and sp3 hybridized carbon atoms. wikipedia.org Palladium and nickel are the most common catalysts for this transformation. wikipedia.org

The Negishi coupling has been utilized for the functionalization of heterocyclic compounds. organic-chemistry.org While specific examples detailing the Negishi coupling of this compound are not prevalent in the provided search results, the general applicability of this reaction to aryl halides suggests its potential for the C-C bond formation at the 2-position of the quinoxaline ring. wikipedia.orgnih.gov The reaction typically involves the in situ generation of the organozinc reagent followed by the palladium- or nickel-catalyzed cross-coupling with the halide. organic-chemistry.orgorganic-chemistry.org The choice of ligand is crucial for the success of the reaction, with bulky biaryldialkylphosphines like CPhos showing high efficiency in coupling secondary alkylzinc halides with aryl bromides. nih.gov

Aryl HalideOrganozinc ReagentCatalyst SystemProductReference
Aryl Bromides/ChloridesSecondary Alkylzinc HalidesPd(OAc)2 / CPhosAryl-Alkyl Coupled Product nih.gov
2-Heterocyclic HalidesAryl Zinc ReagentsPd2(dba)3 / X-Phos2-Aryl-Heterocycles organic-chemistry.org

C–H Functionalization Reactions

Direct C–H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the formation of new bonds without the need for pre-functionalized starting materials. frontiersin.org In recent years, significant research has focused on the direct C–H functionalization of quinoxaline derivatives, particularly at the C3 position of quinoxalin-2(1H)-ones. frontiersin.orgmdpi.com

These reactions often utilize transition metal catalysts or photocatalysts to activate the C–H bond, enabling the introduction of various functional groups, including aryl, alkyl, and trifluoromethyl groups. frontiersin.orgrsc.org The development of heterogeneous catalytic systems for these transformations is of particular interest due to the ease of catalyst recovery and recycling. mdpi.com

Ortho-C–H Functionalization

Ortho-C–H functionalization is a specific type of C-H activation that directs the functionalization to the position adjacent to a directing group on an aromatic ring. scielo.brrsc.org In the context of quinoxalines, the nitrogen atom at the 1-position of a 2-arylquinoxaline can act as a directing group, facilitating the formation of a metalacycle with a transition metal catalyst and leading to ortho-substituted products. rsc.org

This strategy has been explored for the ortho-C–H functionalization of 2-arylquinoxalines, enabling the introduction of various substituents at the ortho-position of the aryl group. rsc.org Palladium-catalyzed methods, sometimes in conjunction with a norbornene mediator in a Catellani-type reaction, have been developed for the ortho-acylation of aryl halides, a transformation that could potentially be applied to 2-(haloaryl)quinoxalines. nih.gov

Cycloaddition Reactions

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. openstax.orgsinica.edu.tw These reactions are governed by the principles of orbital symmetry and can be initiated thermally or photochemically. openstax.orglibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a well-known example. openstax.org

In quinoxaline chemistry, cycloaddition reactions offer a pathway to construct fused ring systems. For instance, the [2+2] photocycloaddition of quinoxaline derivatives can be activated by visible light. researchgate.net Furthermore, 1,3-dipolar cycloaddition reactions involving quinoxaline derivatives have been reported. For example, the reaction of 6-azido-5-bromoquinoxaline with various substituted alkynes leads to the formation of triazole-substituted quinoxalines. semanticscholar.org

Reaction TypeReactantsConditionsProduct TypeReference
[2+2] PhotocycloadditionQuinoxaline derivativeVisible light (λ up to 550 nm)Cyclobutane adduct researchgate.net
1,3-Dipolar Cycloaddition6-Azido-5-bromoquinoxaline, Substituted alkynesCatalyzedTriazole-substituted quinoxaline semanticscholar.org

Formal [3+3] Cycloaddition Reactions

Formal [3+3] cycloaddition reactions involve the combination of two three-atom synthons to form a six-membered ring. studysmarter.co.uk While cycloadditions are a powerful tool in organic synthesis for constructing cyclic systems, the participation of this compound in formal [3+3] cycloaddition reactions is not widely documented in the scientific literature. This type of reaction is less common compared to other cycloaddition pathways like [4+2] or [3+2] cycloadditions. studysmarter.co.uk

Tandem [3+2] Heteroannulation Strategies

A modular approach for the synthesis of tri- and tetracyclic carbazoles utilizes a tandem [3+2] heteroannulation strategy that is applicable to halo-heterocyclic compounds like bromoquinoxalines. ursinus.edu This process involves two distinct, sequential bond-forming events orchestrated within a single pot. jk-sci.com

The key steps in this palladium-catalyzed process are:

Buchwald-Hartwig Amination: A Pd(0)-catalyzed cross-coupling reaction between the bromo-heterocycle (e.g., a bromoquinoxaline) and an aniline (B41778) derivative. ursinus.edu

C-H Activation/C-Arylation: A subsequent Pd(II)-catalyzed step that forms a new carbon-carbon bond, leading to the final cyclized product. ursinus.edu

This strategy's modularity allows for the creation of a diverse range of complex heterocyclic structures from readily available starting materials. jk-sci.com The mechanistic understanding of the factors controlling the chemoselectivity of each bond-forming step is crucial for the successful synthesis of the target molecules. ursinus.edu

Ring Contraction Mechanisms

Ring contraction reactions, where a cyclic compound is transformed into a ring with a smaller number of atoms, can occur under specific conditions. For the quinoxaline scaffold, such transformations have been observed. A notable example is the conversion of 6-bromoquinoxaline (B1268447) into benzimidazole (B57391) when treated with potassium amide in liquid ammonia. This reaction demonstrates the vulnerability of the pyrazine (B50134) ring to nucleophilic attack, leading to a significant structural rearrangement. The mechanism of this specific ring contraction has been investigated, confirming that the bromo-substituted quinoxaline is a necessary precursor for the transformation to the benzimidazole product.

Functionalization Strategies Beyond Bromine Reactivity

While many reactions of this compound center on the reactivity of the bromine atom, it is also possible to functionalize other positions on the quinoxaline ring system, especially when other substituents are present. A key example is the oxidation of alkyl groups attached to the quinoxaline core.

For instance, 2-alkylquinoxalines can undergo oxidation with selenium dioxide (SeO₂) to yield the corresponding quinoxalinecarboxylic acids or quinoxalinecarboxaldehydes. This reaction specifically targets the alkyl substituent, leaving the bromo-substituted position untouched. Theoretical and experimental studies on substituted 2,3-dimethylquinoxalines have shown that selenium dioxide oxidation can selectively produce monoaldehydes, demonstrating a viable pathway for functionalization independent of the C-Br bond's reactivity.

Reactivity of this compound with Specific Reagents and Substrates

The electron-deficient nature of the quinoxaline ring and the presence of a good leaving group (bromide) make the C-2 position susceptible to attack by various nucleophiles and participation in cross-coupling reactions.

This compound is a suitable substrate for C-N bond-forming reactions, such as the Buchwald-Hartwig amination. organic-chemistry.orgchim.it This palladium-catalyzed cross-coupling reaction is a powerful method for arylating amines. organic-chemistry.org When reacting with an unsymmetrical o-phenylenediamine (B120857), which possesses two non-equivalent amino groups, the reaction can potentially lead to a mixture of isomeric products. The selectivity of the coupling would depend on the electronic and steric differences between the two amine functionalities on the o-phenylenediamine substrate. The Buchwald-Hartwig reaction typically involves a Pd(0) catalyst, a suitable phosphine ligand, and a base to facilitate the coupling between the aryl halide and the amine. ursinus.eduorganic-chemistry.org

Table 1: Buchwald-Hartwig Amination Reaction Components

ComponentRoleExamples
Aryl HalideElectrophilic partnerThis compound
AmineNucleophilic partnerUnsymmetrical o-phenylenediamine
Palladium CatalystFacilitates cross-couplingPd(OAc)₂, [Pd(cinnamyl)Cl]₂
LigandStabilizes and activates catalystBINAP, DPPF, XANTPHOS, BippyPhos
BaseDeprotonates the amineNaOt-Bu, K₂CO₃, Cs₂CO₃

The direct reaction of this compound with alpha-dicarbonyl (or 1,2-dicarbonyl) compounds is not a prominently reported transformation in the surveyed literature. The classical synthesis of the quinoxaline ring itself involves the condensation of an o-phenylenediamine with an alpha-dicarbonyl compound. organic-chemistry.org While cross-coupling reactions involving carbonyl compounds exist, such as the pinacol (B44631) coupling, these typically proceed via radical intermediates generated from the carbonyl compounds themselves and are not standard methods for coupling with aryl halides like this compound. chemrxiv.orgrsc.org Similarly, palladium-catalyzed couplings have been developed for α-bromocarbonyls, but this involves the bromine being on the carbonyl-containing compound, not on the quinoxaline. Therefore, a general, direct reaction pathway between this compound and alpha-dicarbonyl substrates is not well-established.

Advanced Spectroscopic and Analytical Characterization for 2 Bromoquinoxaline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-bromoquinoxaline, ¹H, ¹³C, and ¹⁵N NMR each provide unique and complementary information.

Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within the this compound molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. In a typical ¹H NMR spectrum of this compound, the protons on the quinoxaline (B1680401) ring system exhibit distinct signals. For instance, a reported ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a singlet at 8.35 ppm corresponding to the proton at the 3-position. rsc.org The protons on the benzene (B151609) portion of the quinoxaline ring appear as a set of multiplets, typically in the range of 7.30 to 8.20 ppm. rsc.orgdoi.org The spin-spin splitting patterns observed in the spectrum, such as doublets and triplets, provide information about the number of neighboring protons, which is crucial for assigning each signal to a specific proton in the molecule. libretexts.org

Table 1: Representative ¹H NMR Data for this compound

Proton Position Chemical Shift (δ, ppm) Multiplicity Reference
H-3 8.35 Singlet rsc.org

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. The carbon atom bonded to the bromine (C-2) is significantly deshielded and appears at a characteristic downfield shift. The other carbon atoms of the quinoxaline ring system also have specific chemical shift ranges that aid in their assignment. doi.orgchemicalbook.com

Table 2: Representative ¹³C NMR Data for this compound

Carbon Position Chemical Shift (δ, ppm) Reference
C-2 ~140-145 doi.orgchemicalbook.com

Note: Specific assignments require detailed analysis and comparison with predicted values or 2D NMR experiments.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique used to probe the nitrogen atoms within a molecule. Although less common than ¹H and ¹³C NMR due to the low natural abundance and sensitivity of the ¹⁵N isotope, it offers valuable information about the electronic environment of the nitrogen atoms in the quinoxaline ring. huji.ac.il The chemical shifts of the nitrogen atoms in this compound are influenced by factors such as hybridization and the presence of adjacent electron-withdrawing or donating groups. organicchemistrydata.org The ¹⁵N chemical shifts are typically referenced to an external standard like nitromethane (B149229) or liquid ammonia (B1221849). rsc.orgresearchgate.net For quinoxaline derivatives, the nitrogen signals are expected to appear in a specific region of the ¹⁵N NMR spectrum, providing a unique fingerprint for the nitrogen environment. huji.ac.il

Infrared (IR) Spectroscopy for Functional Group Identification

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Reference
Aromatic C-H Stretch 3000 - 3100 spectroscopyonline.com
C=N, C=C Stretch 1400 - 1600 spectroscopyonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed, confirming the molecular weight of the compound (209.04300 g/mol ). molbase.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak appears as a characteristic doublet (M⁺ and M+2) with a roughly 1:1 intensity ratio. msu.edu The fragmentation pattern observed in the mass spectrum provides further structural information. The initial molecular ion can break down into smaller, charged fragments, and the masses of these fragments can help to deduce the structure of the original molecule. chemguide.co.ukwikipedia.orglibretexts.org

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for separating it from reaction mixtures or impurities. chromatographyonline.com Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is commonly employed for the analysis of such organic compounds. apolloscientific.co.uk The purity of a sample can be assessed by analyzing the resulting chromatogram. chromforum.org A pure sample will ideally show a single, sharp peak. The presence of additional peaks indicates the presence of impurities. By comparing the retention time of the main peak with that of a known standard, the identity of the compound can be confirmed. HPLC methods can be optimized to achieve high resolution and sensitivity, allowing for the detection of even trace impurities. Purity levels exceeding 99% are often reported for commercially available this compound, as determined by HPLC. ruifuchem.commedchemexpress.com

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a single, high-quality crystal of the compound, which is then mounted on a diffractometer. The crystal is rotated while being bombarded with a monochromatic X-ray beam, and the scattered X-rays are detected. measurlabs.com The resulting diffraction data, consisting of reflection intensities and angles, are then processed using complex mathematical algorithms to generate an electron density map of the molecule. From this map, the positions of individual atoms can be resolved. frontiersin.org

For quinoxaline derivatives, X-ray crystallography has been instrumental in confirming their molecular structures and understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence their physical properties and crystal packing. chemscene.com While the Cambridge Crystallographic Data Centre (CCDC) is a primary repository for such data, and references to CCDC numbers for related quinoxaline structures are common in the literature, specific crystallographic data for the parent this compound (C8H5BrN2) is not readily found in publicly available databases as of the latest searches. nii.ac.jpfiz-karlsruhe.de The determination of its crystal system, space group, and unit cell dimensions would be a critical step in its complete solid-state characterization.

Table 1: Crystallographic Data for this compound (Note: Specific experimental data for this compound is not available in the searched sources. The table below represents the type of data that would be obtained from an X-ray crystallographic analysis.)

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. iitk.ac.inhuji.ac.il This is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. researchgate.net For this compound, with the molecular formula C₈H₅BrN₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, bromine, and nitrogen.

The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample in a high-temperature furnace with an excess of oxygen. measurlabs.comiitk.ac.in This process converts the elements into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated and quantified using techniques like gas chromatography with a thermal conductivity detector. iitk.ac.in Bromine content is determined by other methods, such as Schöniger flask combustion followed by titration. huji.ac.il

The experimentally determined percentages are then compared with the calculated theoretical values. A close match, typically within ±0.4%, provides strong evidence for the proposed molecular formula and indicates a high degree of sample purity. rsc.org

Table 2: Elemental Composition of this compound (C₈H₅BrN₂) tcichemicals.comchemscene.com (Note: Experimental values are the benchmark for purity assessment. The theoretical values are calculated from the molecular formula.)

Element Theoretical % Experimental %
Carbon (C) 45.96 Data not available
Hydrogen (H) 2.41 Data not available
Nitrogen (N) 13.40 Data not available

UV-Visible Spectroscopy for Electronic Transitions and Solvatochromism

UV-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum (typically 200-800 nm). msu.edu The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the presence of chromophores and conjugated systems. libretexts.org

For aromatic and heterocyclic compounds like this compound, the absorption bands observed in the UV-Vis spectrum primarily arise from π → π* and n → π* electronic transitions. The quinoxaline ring system contains both π-electrons in the aromatic rings and non-bonding (n) electrons on the nitrogen atoms. researchgate.net The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions are typically less intense and appear at longer wavelengths.

The position and intensity of these absorption bands can be influenced by the solvent in which the compound is dissolved, a phenomenon known as solvatochromism. iitk.ac.in The polarity of the solvent can differentially stabilize the ground and excited electronic states of the molecule, leading to a shift in the absorption maximum (λmax). vlabs.ac.in A shift to a longer wavelength is called a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. vlabs.ac.in Studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities would allow for the characterization of its solvatochromic behavior, providing insights into the nature of its electronic transitions. For instance, n → π* transitions often exhibit a hypsochromic shift with increasing solvent polarity. vlabs.ac.in While studies on related quinoxaline derivatives have shown bathochromic shifts in chloroform, specific λmax values for this compound across a range of solvents are not detailed in the consulted literature. rsc.orgresearchgate.net

Table 3: UV-Visible Absorption Maxima (λmax) of this compound in Various Solvents (Note: Specific experimental data for this compound is not available in the searched sources. The table illustrates the expected data from such an analysis.)

Solvent Dielectric Constant (ε) λmax (nm)
n-Hexane 1.88 Data not available
Chloroform 4.81 Data not available
Ethanol (B145695) 24.55 Data not available
Acetonitrile 37.5 Data not available

Thermal Analysis Techniques (TG, DTG, DTA) for Decomposition Pathways

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. libretexts.org Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are particularly useful for assessing the thermal stability and decomposition behavior of compounds like this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. libretexts.org The resulting TGA curve plots the percentage of weight loss against temperature. A stable compound will show a flat plateau until the onset of decomposition, at which point a significant weight loss is observed. libretexts.org The temperature at which this loss begins provides an indication of the compound's thermal stability. For quinoxaline-based chromophores, decomposition temperatures have been observed to be high, often above 250 °C. mdpi.com

Derivative Thermogravimetry (DTG) is often used in conjunction with TGA. The DTG curve is the first derivative of the TGA curve, plotting the rate of mass loss against temperature. Peaks on the DTG curve correspond to the temperatures at which the rate of decomposition is at its maximum, allowing for a more precise identification of individual decomposition steps.

Differential Thermal Analysis (DTA) measures the temperature difference between the sample and an inert reference material as they are both subjected to the same heating program. libretexts.org A peak on the DTA curve indicates a thermal event. An endothermic peak (temperature of the sample lagging behind the reference) typically corresponds to processes like melting or boiling, while an exothermic peak (temperature of the sample exceeding the reference) can indicate crystallization or certain decomposition processes.

By combining TGA and DTA, one can correlate mass loss with specific thermal events, providing a comprehensive profile of the compound's decomposition pathway. However, safety data sheets for this compound explicitly state that the decomposition temperature is not available, and no specific TGA or DTA thermograms were found in the reviewed literature. tcichemicals.comfishersci.comscbt.com

Table 4: Thermal Analysis Data for this compound (Note: Specific experimental data for this compound is not available in the searched sources. The table outlines the parameters that would be determined from TGA/DTA studies.)

Analysis Parameter Value
TGA Onset of Decomposition (T_onset) Data not available
TGA Temperature of 5% Weight Loss (T_d5) Data not available
DTG Peak Decomposition Temperature(s) Data not available
DTA Melting Point (Endotherm) Data not available (literature mp 56-60 °C) rsc.org

Table of Compounds

Compound Name
This compound
2-amino-3-bromoquinoxaline
2,3-Bis(5-bromothien-2-yl)quinoxaline
3-(2-(2-Hydroxybenzylidene)Hydrazinyl)Quinoxalin-2(1H)-One
2-Bromo-3-methylquinoxaline
Carbon dioxide
Water
Nitrogen
n-Hexane
Chloroform
Ethanol

Computational and Theoretical Studies on 2 Bromoquinoxaline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. utq.edu.iq It is widely applied to predict the properties of molecules such as 2-bromoquinoxaline.

The first step in most computational studies is to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. For this compound, DFT calculations are employed to find the minimum energy structure by adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. nih.gov This process yields the equilibrium geometry of the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net For quinoxaline (B1680401), the parent molecule, the energy gap is relatively small, suggesting it is a reactive species. researchgate.net The introduction of a bromine atom at the 2-position is expected to influence the energies of these frontier orbitals and thus modulate the molecule's reactivity.

Table 1: Conceptual Frontier Molecular Orbital Parameters for this compound
ParameterDescriptionSignificance
EHOMO (Energy of HOMO)Energy of the highest occupied molecular orbital.Related to the electron-donating ability of the molecule.
ELUMO (Energy of LUMO)Energy of the lowest unoccupied molecular orbital.Related to the electron-accepting ability of the molecule.
Energy Gap (ΔE = ELUMO - EHOMO)The energy difference between the LUMO and HOMO.Indicates chemical reactivity and kinetic stability. researchgate.net

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules have a small HOMO-LUMO gap. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ² / 2η, where μ is the electronic chemical potential, μ ≈ -χ).

Table 2: Global Reactivity Descriptors and Their Significance
DescriptorFormulaChemical Interpretation
Electronegativity (χ)(I + A) / 2Measures the tendency to attract electrons.
Chemical Hardness (η)(I - A) / 2Indicates resistance to deformation of electron cloud; related to stability. researchgate.net
Chemical Softness (S)1 / 2ηIndicates the ease of electron cloud deformation; related to reactivity. researchgate.net
Electrophilicity Index (ω)μ² / 2ηQuantifies the electrophilic nature of a molecule. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. youtube.com It is plotted on the electron density surface and color-coded to indicate different electrostatic potential values. wolfram.com MEP maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule. ias.ac.in

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with lone pairs on electronegative atoms and are susceptible to electrophilic attack. youtube.comresearchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. youtube.comresearchgate.net

Green Regions: Represent areas of neutral or near-zero potential. wolfram.com

For this compound, the MEP map would be expected to show negative potential (red) around the two nitrogen atoms due to their lone pairs of electrons. The bromine atom, being electronegative, would also influence the charge distribution. Regions of positive potential (blue) would likely be located on the hydrogen atoms of the benzene (B151609) ring and potentially on the carbon atom attached to the bromine, making it a site for nucleophilic substitution.

Semi-Empirical Methods for Energetic Minimization

Semi-empirical methods are a class of quantum chemistry calculations that use parameters derived from experimental data to simplify the complex equations of ab initio methods. While less accurate than DFT, they are computationally much faster. chemrxiv.org These methods are often used for the initial energetic minimization of large molecules or for preliminary screening of molecular conformations before employing more rigorous methods like DFT. For a molecule like this compound, semi-empirical methods can provide a quick and reasonable starting geometry for further optimization at a higher level of theory.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. jchemlett.com By solving Newton's equations of motion, MD simulations can provide detailed information about the dynamic behavior of a system, including conformational changes, interactions with solvent molecules, and binding to other molecules. nih.gov

For this compound, MD simulations could be used to:

Investigate its behavior and stability in different solvents.

Explore its conformational landscape and flexibility.

Simulate its interaction with biological targets, such as enzymes or receptors, to understand potential mechanisms of action. nih.govresearchgate.net

Calculate binding free energies to predict the strength of interaction with a target protein. nih.govresearchgate.net

These simulations provide a bridge between the static picture from quantum mechanical calculations and the dynamic reality of chemical and biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoxaline derivatives, 2D and 3D-QSAR models have been instrumental in predicting their therapeutic potential, such as anti-tubercular and anticancer activities.

The core principle of QSAR is to correlate molecular descriptors—numerical values that quantify various aspects of a molecule's structure—with observed biological activity. These descriptors can be categorized as topological, electrostatic, steric, and more. In the development of QSAR models for quinoxaline derivatives, a large pool of molecular descriptors is calculated for a set of known active and inactive compounds (the training set). Advanced statistical methods and machine learning algorithms, such as Partial Least Squares (PLS), Genetic Algorithms (GA), and Artificial Neural Networks (ANN), are then employed to select the most relevant descriptors and build a predictive model.

For instance, 2D-QSAR studies on quinoxaline derivatives have identified key topological and electrostatic descriptors that are crucial for their anti-tubercular activity. 3D-QSAR models, which consider the three-dimensional structure of the molecules, have highlighted the importance of steric and electrostatic fields. These models generate contour maps that visualize regions where bulky groups or specific electrostatic charges would enhance or diminish the biological activity, providing a roadmap for rational drug design. The predictive power of these models is validated using an external test set of compounds not used in the model's creation.

Table 1: Overview of QSAR Modeling on Quinoxaline Derivatives
QSAR Model TypeTarget ActivityKey Molecular DescriptorsModeling TechniquesPrimary Findings
2D-QSARAnti-tubercularTopological, ElectrostaticGenetic Algorithm-Partial Least Squares (GA-PLS)Identified key structural features influencing activity.
3D-QSARAnti-tubercularSteric, Electrostatic FieldsSimulated Annealing-Partial Least Squares (SA-PLS)Revealed the influence of 3D shape and charge distribution on potency.
2D-QSARAnticancer (TNBC)Not specifiedVLife MDS softwareDeveloped a model with a regression coefficient (r²) of 0.78 for the training set.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, predicting the most likely pathways, and characterizing the high-energy transition states that govern reaction rates. For reactions involving this compound, such as nucleophilic substitutions or cross-coupling reactions, Density Functional Theory (DFT) is a commonly used method to map out the potential energy surface.

A notable example is the computational study of the Oxidative Nucleophilic Substitution of Hydrogen (ONSH) reaction between 2-phenylquinoxaline and a nucleophile like lithium phenylacetylide. nih.gov DFT calculations were used to model each step of the proposed addition-elimination mechanism. nih.gov This involves calculating the energies of the reactants, intermediates, transition states, and products. The transition state is a first-order saddle point on the potential energy surface, representing the energy barrier that must be overcome for the reaction to proceed. ucsb.edu

By computing the reaction energy profile, researchers can compare the feasibility of different reaction pathways. In the case of 2-phenylquinoxaline, calculations revealed that nucleophilic attack could potentially occur at several positions on the quinoxaline ring system. nih.gov The calculated energy barriers for the transition states showed why substitution at the C3 position is kinetically and thermodynamically favored over other positions, aligning with experimental observations. nih.gov Furthermore, these computational studies can uncover unexpected competing reaction pathways that might lead to lower-than-expected yields of the desired product, providing explanations for experimental outcomes that are not otherwise obvious. nih.gov

Table 2: Computational Tools in Reaction Mechanism Analysis
Computational MethodObjectiveInformation ObtainedExample Application
Density Functional Theory (DFT)Map Potential Energy SurfaceEnergies of reactants, intermediates, productsModeling ONSH on 2-phenylquinoxaline nih.gov
Transition State Search (e.g., QST2, Berny)Locate Saddle PointsGeometry and energy of transition statesCalculating activation energy barriers for nucleophilic attack nih.govucsb.edu
Frequency CalculationCharacterize Stationary PointsVibrational frequencies (one imaginary frequency for a TS)Confirming a calculated structure is a true transition state ucsb.eduyoutube.com

Intermolecular Interaction Analysis (AIM, RDG Approaches)

The study of noncovalent intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, is crucial for understanding the crystal packing, solubility, and biological target binding of molecules like this compound. The Quantum Theory of Atoms in Molecules (QTAIM), often called Atoms in Molecules (AIM), and the Reduced Density Gradient (RDG) are powerful computational approaches used to analyze these interactions based on the electron density of a system. scispace.com

QTAIM defines atoms and chemical bonds based on the topology of the electron density. scispace.com By analyzing critical points in the electron density, one can identify bond paths between interacting atoms and characterize the nature of these interactions. For example, QTAIM analysis has been applied to cocrystals of 1,4-dihydroquinoxaline-2,3-dione to quantify the strength and nature of N–H···O hydrogen bonds and π-stacking interactions that stabilize the crystal structure. rsc.org

The RDG method is particularly useful for visualizing weak noncovalent interactions. It involves plotting the reduced density gradient against the electron density signed by the second largest eigenvalue of the Hessian matrix. This generates 3D isosurfaces that reveal the location and nature of interactions: large, low-density surfaces indicate van der Waals interactions, while spike-like features in specific regions signify stronger interactions like hydrogen or halogen bonds. These visualization and analysis techniques provide a detailed picture of how this compound molecules might interact with each other or with other molecules in a given environment.

Table 3: Methods for Analyzing Intermolecular Interactions
Analysis MethodTheoretical BasisKey OutputTypes of Interactions Identified
Atoms in Molecules (AIM/QTAIM)Topology of electron densityBond critical points, bond pathsHydrogen bonds, halogen bonds, covalent character scispace.comrsc.org
Reduced Density Gradient (RDG)Electron density and its gradient3D visualization of interaction regionsvan der Waals forces, hydrogen bonds, steric clashes

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational quantum chemistry can accurately predict various spectroscopic properties of molecules, serving as a powerful complement to experimental characterization. For this compound, methods like DFT can be used to calculate its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating ¹H and ¹³C NMR chemical shifts. derpharmachemica.com Theoretical predictions of chemical shifts for quinoxaline derivatives generally show good agreement with experimental data, aiding in the correct assignment of peaks in complex spectra. derpharmachemica.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to the absorption bands in an IR spectrum. While raw calculated frequencies are often systematically higher than experimental values, they can be scaled using a correction factor to achieve excellent agreement. This allows for the confident assignment of vibrational modes to specific functional groups and motions within the this compound molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov These calculations provide insights into the nature of the electronic transitions, such as n → π* or π → π* transitions, and can help explain the color and photophysical properties of quinoxaline derivatives. nih.govresearchgate.net

Table 4: Computational Prediction of Spectroscopic Properties
Spectroscopy TypeComputational MethodPredicted PropertyBasis of Prediction
NMRDFT with GIAO¹H and ¹³C Chemical ShiftsCalculation of nuclear magnetic shielding tensors derpharmachemica.com
IRDFT (Frequency Calculation)Vibrational FrequenciesCalculation of molecular vibrational modes
UV-VisTD-DFTAbsorption Maxima (λmax)Calculation of electronic transition energies nih.gov

Applications of 2 Bromoquinoxaline and Its Derivatives in Advanced Research Fields

Medicinal Chemistry and Pharmaceutical Development

Quinoxaline (B1680401) and its derivatives are recognized as a novel class of chemotherapeutic agents with activity against different tumors. nih.gov The incorporation of a bromine atom at the 2-position of the quinoxaline ring system creates a key intermediate for the synthesis of various biologically active molecules. chembk.comcymitquimica.com

Key Intermediate in Drug Synthesis

2-Bromoquinoxaline serves as a fundamental building block in the synthesis of more complex molecules with potential therapeutic applications. chembk.comcymitquimica.com Its reactivity allows for the introduction of various substituents, enabling the creation of a library of derivatives for biological screening. chembk.com For instance, it is used as a starting material in the synthesis of compounds with potential antimicrobial and anticancer properties. The bromine atom can be readily displaced or involved in cross-coupling reactions, making it a versatile handle for medicinal chemists to construct intricate molecular architectures. This adaptability has led to its use in the development of compounds targeting a range of biological targets, including enzymes and receptors involved in disease pathways.

Development of Anti-cancer Agents

The quest for more effective and safer anticancer drugs has led researchers to explore the potential of quinoxaline derivatives. nih.gov Bromo-substituted quinoxalines, in particular, have shown promise in this area. nih.govrsc.orgrsc.org Research indicates that the introduction of a bromo group into the quinoxaline skeleton can enhance the biological activity and effectiveness of these derivatives in cancer therapy. nih.govrsc.orgrsc.org

Derivatives of this compound have been investigated for their ability to inhibit tumor growth. bslonline.orgmedchemexpress.com Studies have shown that certain quinoxaline derivatives can effectively suppress the proliferation of cancer cells. nih.govekb.eg The mechanism of action often involves the inhibition of specific enzymes, such as protein kinases, which are crucial for tumor development and progression. nih.govekb.eg For example, some quinoxaline derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, the process by which new blood vessels form to supply nutrients to tumors. ekb.eg By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, thereby inhibiting its growth. ekb.eg

Research has demonstrated the anti-tumor efficacy of specific bromoquinoxaline derivatives. For example, in a study involving human non-small-cell lung cancer cells (A549), a bromo-substituted quinoxaline derivative, compound 4m , exhibited potent inhibitory activity. nih.govrsc.orgrsc.org

CompoundCell LineIC50 (μM)Reference
Compound 4mA5499.32 ± 1.56 nih.govrsc.orgrsc.org
Compound 4bA54911.98 ± 2.59 nih.govrsc.org
5-Fluorouracil (Positive Control)A5494.89 ± 0.20 nih.govrsc.orgrsc.org

A key mechanism through which bromoquinoxaline derivatives exert their anti-cancer effects is by inducing apoptosis, or programmed cell death, in cancer cells. nih.govrsc.orgresearchgate.net This process is often mediated through the mitochondrial pathway, a major route for apoptosis induction. nih.govscielo.org.arabcam.cn This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic proteins into the cytosol. scielo.org.ar

Studies have shown that certain bromo-substituted quinoxaline derivatives can modulate the expression of key proteins involved in the mitochondrial apoptotic pathway. nih.govrsc.org For instance, compound 4m was found to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 in A549 cells. nih.govrsc.org The Bcl-2 family of proteins are critical regulators of apoptosis, with the ratio of pro- to anti-apoptotic members determining the cell's fate. nih.gov

Furthermore, the apoptotic process induced by these derivatives often involves the activation of caspases, a family of proteases that execute the final stages of cell death. mdpi.comnih.gov Specifically, the activation of caspase-3 is a hallmark of apoptosis. rsc.org Research has confirmed that compound 4m effectively induces apoptosis in A549 cells through a caspase-3-dependent pathway. nih.govrsc.orgrsc.org This is evidenced by the observation that treatment with this compound leads to a decrease in pro-caspase 3 and an increase in cleaved (active) caspase-3. rsc.org

The cytotoxic effects of this compound derivatives have been evaluated in various cancer cell lines. The human non-small-cell lung cancer cell line, A549, has been frequently used to assess the anti-cancer potential of these compounds. nih.govrsc.orgrsc.orgkoreamed.org Studies have consistently demonstrated the ability of certain bromo-substituted quinoxalines to reduce the viability of A549 cells. nih.govrsc.orgrsc.orgnih.gov

In addition to A549 cells, the V79 cell line, derived from Chinese hamster lung fibroblasts, is another common model for cytotoxicity and genotoxicity studies. researchgate.netnih.govcytion.com Research on vanadyl complexes with 3-amino-6(7)-bromoquinoxaline-2-carbonitrile N1,N4-dioxide has shown cytotoxic effects in V79 cells, particularly under hypoxic conditions. researchgate.net

Compound/DerivativeCell LineObserved EffectReference
Compound 4m (bromo-substituted quinoxaline)A549Potent inhibitory activity (IC50 = 9.32 ± 1.56 μM) nih.govrsc.orgrsc.org
Compound 4b (bromo-substituted quinoxaline)A549Inhibitory activity (IC50 = 11.98 ± 2.59 μM) nih.govrsc.org
VO(L)2 complex with 3-amino-6(7)-bromoquinoxaline-2-carbonitrile N1,N4-dioxideV79Selective cytotoxicity in hypoxia researchgate.net

Development of Anti-inflammatory Agents

Beyond their anti-cancer properties, quinoxaline derivatives have also been explored for their potential as anti-inflammatory agents. mdpi.comgoogle.commdpi.com The core quinoxaline structure is present in molecules that exhibit a range of pharmacological activities, including anti-inflammatory effects. rsc.orgmdpi.com The development of new compounds containing the bromoquinoxaline moiety is an active area of research for identifying novel anti-inflammatory drugs. mdpi.com

Development of Antimicrobial Agents

Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new drugs to combat infectious diseases. nih.govresearchgate.net

Numerous studies have highlighted the efficacy of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of novel rhodanine-based amide derivatives, synthesized through a multi-component reaction, were evaluated for their antibacterial effects. oatext.com Several of these compounds exhibited moderate growth inhibitory effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. oatext.com Notably, the antibacterial activity of these compounds was generally more potent against Gram-positive bacteria, which is often attributed to differences in their cell wall structures. oatext.com

In another study, newly synthesized tetrazolo[1,5-a]quinoxaline (B8696438) derivatives, derived from 6-bromo-2,3-dichloroquinoxaline (B20724), displayed high levels of inhibition against tested strains of Gram-positive and Gram-negative bacteria. nih.govmdpi.com Specifically, compounds 4 , 5a , and 9–13 were found to be highly active, with inhibition zones ranging from 17–31 mm. mdpi.com The 3-hydrazinyl quinoxaline derivative 3 showed moderate activity against these bacteria. mdpi.com

The following table summarizes the antibacterial activity of selected quinoxaline derivatives.

Compound IDTarget BacteriaActivity LevelReference
Rhodanine-based amidesS. aureus, B. subtilis, E. coli, P. aeruginosaModerate oatext.com
Tetrazolo[1,5-a]quinoxalinesGram-positive and Gram-negative bacteriaHigh nih.govmdpi.com
3-Hydrazinyl quinoxaline 3 Gram-positive and Gram-negative bacteriaModerate mdpi.com

This table is for illustrative purposes and includes data from referenced studies.

The antifungal potential of this compound derivatives has also been a subject of investigation. A study focusing on the antifungal properties of 2-Chloro-3-hydrazinylquinoxaline, a derivative of quinoxaline, demonstrated its effectiveness against various Candida and Aspergillus species. plos.orgnih.gov This compound exhibited notable efficacy against Candida albicans and variable effectiveness against Aspergillus flavus. plos.orgnih.gov

Furthermore, in a study involving various synthesized quinoxaline derivatives, some compounds showed significant antifungal activity. mdpi.com For example, compound 4 displayed high antifungal activity towards C. albicans with an inhibition zone of 20 mm and was moderately active against A. flavus (inhibition zone of 13 mm). mdpi.com The nickel(II), copper(II), and zinc(II) complexes of certain quinoxaline derivatives also exhibited remarkable inhibition zones against Candida albicans and Aspergillus flavus. researchgate.net

The table below presents the antifungal activity of specific quinoxaline derivatives.

Compound/DerivativeTarget FungiKey FindingsReference
2-Chloro-3-hydrazinylquinoxalineC. albicans, A. flavusEffective against C. albicans, variable against A. flavus plos.orgnih.gov
Compound 4 C. albicans, A. flavusHigh activity against C. albicans, moderate against A. flavus mdpi.com
Metal complexes of quinoxalinesC. albicans, A. flavusRemarkable inhibition zones researchgate.net

This table is for illustrative purposes and includes data from referenced studies.

Antiviral Applications

Quinoxaline derivatives have emerged as a promising class of compounds in the search for new antiviral therapies. nih.govnih.gov Their broad-spectrum antiviral activity has been noted in several studies, making them a focal point in medicinal chemistry for combating viral infections. nih.govresearchgate.net The functionalization of the quinoxaline scaffold allows for the development of derivatives with activity against a range of viruses. nih.gov Research in this area is ongoing, with a growing interest in the potential of these compounds to yield encouraging results against various viral targets. nih.gov

Antimalarial, Antitubercular, Antileishmanial Agents

The therapeutic potential of quinoxaline derivatives extends to parasitic and mycobacterial diseases.

Antimalarial Activity : Certain quinoxaline derivatives have shown potent anti-malarial activity. nih.gov For instance, a lead anti-schistosomal molecule, compound 22 , and its derivatives demonstrated significant activity against Plasmodium falciparum strains. nih.gov Modifications to the core structure, such as those seen in compounds 31 and 33 , have led to even more potent anti-plasmodial activity. nih.gov Additionally, novel bis- and tris-pyrrolo[1,2-a]quinoxaline derivatives have exhibited good antimalarial activity in the micromolar range against P. falciparum. nih.gov

Antitubercular Activity : Quinoxaline derivatives are being explored as potential new treatments for tuberculosis, especially in light of increasing drug resistance. researchgate.netnih.gov Quinoxaline di-N-oxides containing amino acid side chains have shown promising antitubercular activity, with IC50 values comparable to some clinically used drugs. researchgate.net The synthesis of new 2-quinoxalinecarbonitrile (B1208901) 1,4-di-N-oxides has also yielded compounds with interesting antituberculosis activity. nih.gov Furthermore, some quinazolinone derivatives, structurally related to quinoxalines, have shown significant activity against Mycobacterium tuberculosis. dovepress.com

Antileishmanial Activity : Several quinoxaline derivatives have demonstrated significant antileishmanial properties. researchgate.net Quinoxaline di-N-oxides have shown activity against both promastigotes and intracellular amastigotes of Leishmania amazonensis and Leishmania donovani. researchgate.net Specifically, 2,3-diarylsubstituted quinoxaline derivatives, such as LSPN329 and LSPN331 , have shown significant selectivity and low cytotoxicity, making them promising candidates for new drug development against leishmaniasis. nih.gov These compounds were also found to be active against other kinetoplastid parasites. bvsalud.org

Kinase Inhibitors

Quinoxaline derivatives are recognized as a crucial scaffold for the development of kinase inhibitors, which are vital in cancer therapy. nih.govekb.egekb.eg They often act as ATP-competitive inhibitors of various kinases. ekb.eg For example, novel quinoxaline derivatives have been identified as potent dual inhibitors of Pim-1 and Pim-2 kinases, which are implicated in the progression of several cancers. mdpi.com Compounds 5c and 5e from this series were identified as potent submicromolar inhibitors of these kinases. mdpi.com Furthermore, substituted quinoxalines have been reported as potent and selective ATP-competitive inhibitors of JAK2, a promising target for myeloproliferative neoplasms. ekb.eg

Neurological Activity and Serotonin (B10506) Receptor Ligands

Derivatives of quinoxaline have shown potential in the treatment of neurological disorders, with some compounds acting as modulators of serotonin receptors. smolecule.com The interaction of certain quinoxaline derivatives with serotonin receptors suggests their potential application in treating conditions like mood disorders. smolecule.com For instance, 5-bromo-6-(2-imidazolin-2-ylamino)quinoxaline has demonstrated substantial central nervous system anesthetization activity. google.co.ls Additionally, a series of pyrroloquinoxalines have been developed as high-affinity and selective 5-HT3 receptor agonists. researchgate.net Other studies have explored 4-phenyl quinoline (B57606) derivatives as potential serotonin receptor ligands with antiproliferative activity, indicating a dual therapeutic potential. nih.gov

Scaffold for Bioactive Molecule Synthesis

The reactivity of the bromine atom in this compound makes it an excellent scaffold for the synthesis of diverse bioactive molecules. The carbon-bromine bond serves as a key site for various cross-coupling reactions, allowing for the introduction of different functional groups and the construction of complex molecular architectures.

Research has demonstrated the utility of this compound in the development of compounds with potential therapeutic applications. For instance, it has been used as a starting material in the synthesis of novel quinoxaline derivatives with demonstrated antitumor and antimicrobial activities. rsc.org The bromo-substituted quinoxaline core can be functionalized through reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination to produce biarylquinoxalines and amino-substituted quinoxalines, respectively. sioc-journal.cn These derivatives are often investigated for their potential as anticancer agents. acs.org

Furthermore, this compound has been employed in the synthesis of synthetic Lipoxin A4 mimetics. imist.ma Lipoxins are endogenous lipid mediators with potent anti-inflammatory properties, and synthetic analogs are of great interest for the development of new anti-inflammatory therapies. In one study, this compound was a key intermediate in the multi-step synthesis of a library of quinoxaline-containing synthetic Lipoxin A4 mimetics (QNX-sLXms). imist.ma Subsequent biological screening of these compounds identified a lead candidate with significant anti-inflammatory activity, demonstrating the potential of this scaffold in generating novel drug candidates. mdpi.com

The versatility of the this compound scaffold is further highlighted by its use in creating compounds with a broad spectrum of biological activities, including potential antileishmanial, antiviral, and antitubercular properties. rsc.orgnih.gov For example, nitroquinoxaline derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis. nih.gov

Table 1: Examples of Bioactive Molecules Synthesized from this compound Derivatives

Derivative Class Synthetic Approach Potential Biological Activity
Tetrazolo[1,5-a]quinoxalines Cyclization of hydrazinoquinoxalines Antitumor, Antimicrobial rsc.orgresearchgate.net
Quinoxaline-isoxazole-piperazine conjugates Multi-step synthesis involving piperazine (B1678402) coupling EGFR-targeting anticancer agents biochempeg.com
Quinoxaline-containing synthetic Lipoxin A4 mimetics Multi-step synthesis involving this compound Anti-inflammatory imist.mamdpi.com
Nitroquinoxaline derivatives Functionalization of the quinoxaline core Antitubercular nih.gov

Pharmacokinetic Properties and Drug Delivery Potential

The pharmacokinetic profile of a drug candidate, which encompasses its absorption, distribution, metabolism, and excretion (ADME), is a critical factor in its development. While specific, comprehensive pharmacokinetic data for this compound itself is not extensively available in the public domain, studies on various quinoxaline derivatives suggest that this class of compounds can possess favorable ADME properties. rsc.orgresearchgate.net

In silico ADME prediction studies are often employed in the early stages of drug discovery to assess the potential of new compounds. Such studies on novel quinoxaline derivatives, including those synthesized from bromo-substituted precursors, have shown promising results. For example, computational analyses of certain quinoxaline-based compounds have indicated good oral bioavailability and adherence to Lipinski's rule of five, which is a guideline for drug-likeness. researchgate.netbiochempeg.com These predictive studies help in prioritizing compounds for further experimental investigation.

The development of advanced drug delivery systems aims to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and targeting. edinst.comnih.gov While specific drug delivery systems based on this compound are not widely reported, the broader class of quinoxaline derivatives is being explored for such applications. For instance, innovative drug delivery systems are being developed to improve the solubility and release profiles of existing drugs, and scaffolds like quinoxaline could be incorporated into such systems to optimize drug delivery. beilstein-journals.org The functionalization of the quinoxaline ring system, often initiated from a bromo-substituted precursor, allows for the attachment of moieties that can improve pharmacokinetic properties or enable conjugation to drug delivery vehicles like nanoparticles or hydrogels. nih.gov

Material Science and Organic Electronics

Organic Semiconductors

Organic semiconductors are carbon-based materials that exhibit semiconductor properties, forming the basis of various electronic devices. researchgate.net Bromoquinoxalines, including this compound, serve as important precursors in the synthesis of organic semiconductors. sioc-journal.cnchemrxiv.org The electron-deficient nature of the quinoxaline ring system imparts electron-transporting capabilities to its derivatives.

The bromine atom in this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex, conjugated molecules with tailored electronic properties. sioc-journal.cn These derivatives are particularly useful in the fabrication of:

Organic Solar Cells (OSCs): Derivatives of this compound have been investigated as non-fullerene acceptors in OSCs. sioc-journal.cn By tuning the chemical structure, the energy levels (HOMO and LUMO) and bandgap of these materials can be optimized to match those of the donor material, thereby enhancing charge separation and collection.

Fluorescent Probes and Imaging Applications

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength, and they are invaluable tools in biological and chemical sensing. The quinoxaline scaffold is a common component in the design of fluorescent sensors due to its inherent fluorescence and the ease with which its photophysical properties can be modified.

This compound and its derivatives are utilized in the creation of fluorescent probes for various bioimaging applications. chemrxiv.org The bromo-substituent can be replaced with fluorogenic moieties or receptor units to create sensors that respond to specific analytes or changes in their environment. For example, quinoline-based fluorescent probes have been developed for the detection of metal ions, and similar design principles can be applied to quinoxaline-based systems.

The development of fluorescent probes for cellular imaging allows for the real-time visualization of biological processes within living cells. mdpi.com Quinoxaline derivatives have been investigated for their potential in creating probes for imaging cellular components and monitoring dynamic processes. chemrxiv.org

Electroluminescent Materials and Thermally Activated Delayed Fluorescence (TADF) Emitters

Electroluminescent materials emit light in response to an electric current and are the core components of OLEDs. Quinoxaline derivatives have been extensively studied for their electroluminescent properties. nih.gov

A particularly important application of quinoxaline derivatives is in the development of Thermally Activated Delayed Fluorescence (TADF) emitters. TADF is a mechanism that allows for the harvesting of both singlet and triplet excitons generated in an OLED, potentially leading to internal quantum efficiencies of up to 100%. This is achieved in molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).

In the design of TADF emitters, quinoxaline derivatives often serve as the electron-accepting (A) part of a donor-acceptor (D-A) molecule. The electron-withdrawing nature of the quinoxaline core, when combined with a suitable electron-donating group, can lead to a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn reduces the ΔEST. rsc.org

Several studies have reported the synthesis of highly efficient TADF emitters based on quinoxaline acceptors. For instance, a series of asymmetric quinoxaline derivatives with donor units like 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) or 10H-phenoxazine (PXZ) have been developed. rsc.org By tuning the donor and acceptor strengths, the emission color and TADF properties can be systematically regulated. OLEDs fabricated with these emitters have demonstrated high external quantum efficiencies (EQEs), showcasing their potential for next-generation displays and lighting. rsc.orgsioc-journal.cn

Table 2: Performance of Quinoxaline-Based TADF Emitters in OLEDs

Emitter Donor Unit Acceptor Core Emission Color Max. EQE (%)
DBQ-3DMAC DMAC Diphenylquinoxaline Green-Yellow 22.4 rsc.org
AQ-TPXZ Phenoxazine Acenaphtho[1,2-b]quinoxaline Red 7.4 sioc-journal.cn
DMACPyBP DMAC Dibenzo[f,h]pyrido[2,3-b]quinoxaline Red Not specified in abstract

Dyes

Quinoxaline derivatives are utilized in the synthesis of various types of dyes due to their extended π-conjugated systems, which are responsible for their color. The absorption and emission properties of these dyes can be fine-tuned by chemical modification of the quinoxaline core, often starting from halogenated precursors like this compound.

One notable application is in the development of photoinitiators for visible light-induced polymerization. For example, quinoxaline-based dyes have been designed to absorb light from dental lamps, enabling them to initiate the polymerization of acrylate-based dental filling materials. These dyes can be more efficient than traditional photoinitiators, requiring lower concentrations and shortening the reaction time.

Furthermore, quinoxaline-based chromophores have been synthesized and investigated for their nonlinear optical (NLO) properties. nih.gov NLO materials have applications in optoelectronics, including optical switching and data storage. The D-π-A structure, where a quinoxaline unit can act as the π-bridge or acceptor, is a common design for NLO chromophores. nih.gov

Chemically Controllable Switches

Quinoxaline derivatives, often synthesized from precursors like this compound, have been identified as valuable components in the design of chemically controllable molecular switches. mdpi.comresearchgate.net These switches are molecules that can be reversibly shifted between two or more stable states in response to an external chemical stimulus. The rigid, planar structure of the quinoxaline moiety, combined with its specific electronic properties, makes it an effective component for such systems. The functionalization at the bromine-substituted position allows for the attachment of other molecular fragments that can participate in the switching mechanism, leading to changes in properties like fluorescence or conformation upon binding to a chemical trigger. mdpi.comresearchgate.net

Building Blocks for Anion Receptors, Cavitands, and Dehydroannulenes

Anion Receptors: The quinoxaline framework can be incorporated into larger molecular architectures designed to recognize and bind specific anions. mdpi.comresearchgate.net The nitrogen atoms in the quinoxaline ring can act as hydrogen bond acceptors, while other parts of the molecule, often introduced via substitution at the bromo-position, can provide hydrogen bond donor sites. This pre-organization of binding sites is a key principle in the design of selective anion receptors. rsc.orgrsc.org

Cavitands: In the construction of cavitands—synthetic molecular containers with enforced cavities—quinoxaline units serve as rigid walls. These walls are typically installed onto a larger molecular scaffold, such as a resorcinarene (B1253557) or acridane nih.govarene, through nucleophilic aromatic substitution reactions where a halogenated quinoxaline (like a dichloro- or bromo-substituted derivative) is used. d-nb.infonsf.gov For instance, quinoxaline walls have been used to create "megalo-cavitands" with exceptionally large internal volumes capable of selectively encapsulating large guest molecules like fullerenes. d-nb.info The introduction of metal-coordinating sites, such as the quinoxaline nitrogens, can further rigidify the cavitand structure and enhance guest binding. nsf.gov

Dehydroannulenes: Quinoxaline derivatives are also noted as building blocks in the synthesis of dehydroannulenes. mdpi.comresearchgate.net These are macrocyclic compounds containing alternating single, double, and triple carbon-carbon bonds. The rigid geometry of the quinoxaline unit can be exploited to direct the shape and properties of the resulting macrocycle.

Rigid Subunits in Macrocyclic Receptors for Molecular Recognition

The use of quinoxaline derivatives as rigid subunits is a recurring theme in the design of macrocyclic receptors for molecular recognition. mdpi.comresearchgate.net Molecular recognition relies on the principle of complementarity, where a host molecule has a binding site that is sterically and electronically matched to a specific guest molecule. nih.gov The inherent rigidity of the quinoxaline ring system helps to reduce the entropic penalty associated with binding by pre-organizing the receptor into a conformation that is conducive to guest encapsulation. nih.gov By incorporating these rigid quinoxaline panels into a larger macrocyclic framework, chemists can construct well-defined, stable cavities that enhance binding affinity and selectivity for various guest molecules. mdpi.comresearchgate.netnih.gov

Chromophores for Nonlinear Optical Properties

Derivatives of this compound are key precursors in the synthesis of advanced chromophores for nonlinear optical (NLO) applications. These materials are of interest for technologies like optical data storage and telecommunications. The typical design for these chromophores is a "push-pull" or donor-π-acceptor (D-π-A) structure.

In this architecture, the quinoxaline moiety often functions as the electron-accepting unit. Starting from a bromo-substituted quinoxaline, a π-conjugated linker and an electron-donating group can be attached, frequently via Sonogashira cross-coupling reactions. rsc.org Extending the π-conjugated core has been shown to significantly enhance the NLO properties. rsc.org Research has demonstrated that bromo-substituted chromophores can exhibit significantly higher first molecular hyperpolarizability (β₀) values compared to their chloro-substituted counterparts without negatively impacting optical transparency. nih.gov

Below is a table summarizing the properties of some quinoxaline-based NLO chromophores.

ChromophoreDonor GroupAcceptor GroupMax Absorption (λ_abs, nm)Max Emission (λ_em, nm)Second-Order NLO Response (β, 10⁻³⁰ esu)
Chr-An1N,N-dimethylanilineQuinoxaline536665Data not specified
Chr-An2N,N-diphenylanilineQuinoxalineNot specifiedNot specifiedData not specified
Chr-TQThieno[3,2-b]thiopheneQuinoxalineNot specifiedNot specifiedData not specified

Data derived from studies on D-π-A chromophores with quinoxaline cores. mdpi.com The specific β values depend heavily on the measurement technique and conditions.

Biochemical Research

The structural features of the quinoxaline ring system allow it to interact with various biological macromolecules. As a result, derivatives of this compound are valuable tools for probing biological functions and investigating disease mechanisms.

Studies on Enzyme and Receptor Mechanisms

Quinoxaline derivatives serve as molecular probes to elucidate the mechanisms of enzymes and receptors. For instance, quinoxaline-2,3-dione analogues, which can be synthesized from bromo-substituted precursors, have been studied for their interaction with ionotropic glutamate (B1630785) receptors (iGluRs), a critical family of neurotransmitter receptors in the central nervous system. mcgill.ca

In one study, an α-amino acid-linked quinoxaline-2,3-dione analogue was synthesized and its binding affinity for various glutamate receptor subtypes was determined. mcgill.ca The quinoxaline-2,3-dione core was found to make key polar contacts with essential amino acid residues in the ligand-binding domain of the receptor, such as Arg523. mcgill.ca

The binding affinities of one such analogue are presented in the table below.

Receptor SubtypeBinding Affinity (Kᵢ, μM)
GluK116
GluK29.5
GluK359
GluA2 (AMPA)21

Binding data for an α-amino acid-linked quinoxaline-2,3-dione analogue at cloned homomeric glutamate receptors. mcgill.ca

Investigation of Disease Pathways and Therapeutic Targets

Derivatives of this compound are instrumental in the investigation of disease pathways and the identification of new therapeutic targets, particularly in inflammation and oncology.

Inflammation Research: The failure to resolve inflammation underlies many chronic diseases. nih.gov Researchers have used this compound to synthesize novel synthetic lipoxin A₄ mimetics (QNX-sLXms). nih.govacs.org Lipoxins are endogenous lipid mediators that promote the resolution of inflammation. nih.gov Structure-activity relationship studies identified a lead compound, (R)-6, that potently attenuated inflammatory responses. This compound was found to significantly reduce the activity of the pro-inflammatory transcription factor NF-κB and to activate the formyl peptide receptor 2 (ALX/FPR2), a key receptor in the resolution of inflammation. nih.govacs.org

Oncology Research: In the search for new anticancer agents, quinoxaline derivatives have shown significant promise. mdpi.com Studies on bromo-substituted quinoxalines have demonstrated their ability to inhibit the growth of cancer cells. For example, certain alkenyl quinoxaline derivatives bearing a bromine atom on the quinoxaline skeleton were synthesized and evaluated against human non-small-cell lung cancer cells (A549). researchgate.net One promising compound, 4m , was found to induce apoptosis (programmed cell death) in these cancer cells. researchgate.net Further investigation revealed that this compound acts through the mitochondrial pathway, by altering the expression of apoptosis-related proteins like Bcl-2 and Bax, and activating caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net

The table below shows the cytotoxic activity of selected bromo-substituted quinoxaline derivatives.

CompoundCell LineCytotoxic Activity (IC₅₀, μM)
Compound 4bA549 (Human Lung Cancer)11.98 ± 2.59
Compound 4mA549 (Human Lung Cancer)9.32 ± 1.56
5-Fluorouracil (Control)A549 (Human Lung Cancer)4.89 ± 0.20

IC₅₀ values represent the concentration required to inhibit the growth of 50% of the cells. researchgate.net

Interaction Studies with Biological Targets (e.g., Serotonin Receptors, Enzymes involved in Cancer Progression)

Quinoxaline derivatives, including those synthesized from this compound, have garnered significant attention for their interactions with various biological targets. Research indicates that these compounds can function as ligands for serotonin receptors, which are involved in neurotransmission. smolecule.com This interaction suggests potential therapeutic applications for mood and other neurological disorders. smolecule.com For instance, certain pyrroloquinoxaline derivatives have demonstrated subnanomolar affinity for the 5-HT3 serotonin receptor and have shown to be 5-HT3 agonists in functional studies. researchgate.net

In the realm of oncology, quinoxaline derivatives have been investigated for their role as inhibitors of enzymes crucial for cancer progression. smolecule.comresearchgate.net Some studies have shown that these compounds can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, the process of forming new blood vessels that tumors need to grow. researchgate.net By inhibiting VEGFR-2, these derivatives can suppress cancer cell growth and proliferation. researchgate.net Additionally, certain quinoxaline derivatives have been found to induce apoptosis (programmed cell death) in cancer cells by modulating the activity of caspases and Bcl-2 family proteins. They can also cause cell cycle arrest, further highlighting their potential as anticancer agents. The planar aromatic system of quinoxaline derivatives is also explored for its potential as kinase inhibitors. Moonlighting enzymes, which have roles in both metabolic and non-metabolic pathways, are also being explored as potential targets in cancer therapy, with enzymes like GAPDH and ENO1 being of particular interest. mdpi.commdpi.com

Table 1: Investigated Biological Targets of Quinoxaline Derivatives

Target ClassSpecific Target ExamplePotential Therapeutic Application
ReceptorsSerotonin Receptors (e.g., 5-HT3)Neurological and Mood Disorders
Cannabinoid Type 2 (CB2) ReceptorsPain Relief, Anti-inflammatory
EnzymesVascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Cancer (inhibition of angiogenesis)
Tyrosine KinasesCancer
CaspasesCancer (induction of apoptosis)

Agrochemical Applications

The utility of the this compound scaffold extends into the field of agrochemicals, where its derivatives have been developed for use as pesticides. smolecule.comcymitquimica.com

Quinoxaline derivatives are recognized for their application as both herbicides and insecticides, contributing to crop protection and management of pest populations. smolecule.com Herbicides, a specific type of pesticide, are designed to target and eliminate unwanted plants (weeds). weedingtech.com They can be categorized as selective, targeting specific plant types, or non-selective, killing all vegetation in an application area. weedingtech.com The development of synthetic organic herbicides has led to a reduction in mechanical weed control methods. choicesmagazine.org

While specific details on the mechanisms of action for this compound-derived pesticides are part of ongoing research, the broader class of quinoxaline compounds has shown efficacy in agricultural settings. smolecule.com The primary function of these agrochemicals is to protect crops from a variety of pests and diseases, thereby enhancing agricultural yield and quality. smolecule.com The use of such pesticides is a significant factor in maintaining agricultural productivity and ensuring food security. smolecule.com It is important to note that the term "pesticide" is a broad category that includes herbicides, insecticides, and fungicides, among others, all aimed at eliminating different types of pests. weedingtech.com

Coordination Chemistry and Metal Complexes

The quinoxaline structure, including this compound, serves as a versatile ligand in coordination chemistry, forming stable complexes with various metal ions.

Quinoxaline and its derivatives act as chelating ligands, meaning they can bind to a central metal atom through two or more donor atoms, forming a ring-like structure known as a chelate. mathabhangacollege.ac.in This chelation results in a stable complex. mathabhangacollege.ac.in The nitrogen atoms within the quinoxaline ring system are key donor sites for coordination with metal ions. researchgate.net The resulting metal chelates often exhibit distinct properties compared to the free ligand. For instance, mononuclear metal complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized with quinoxaline-based ligands. researchgate.netresearchgate.net The geometry of these complexes can vary, with studies suggesting tetrahedral, square planar, and octahedral arrangements depending on the metal ion and other ligands present. researchgate.netresearchgate.netnih.gov

The formation of metal complexes with quinoxaline-based ligands can significantly enhance the biological activity of the parent molecule. rasayanjournal.co.in These metal complexes have been investigated for a range of bioactivities, including antimicrobial and anticancer properties. researchgate.netresearchgate.netnih.gov

Studies have shown that metal complexes of quinoxaline derivatives can exhibit potent antimicrobial activity against various strains of bacteria and fungi. researchgate.netnih.govrasayanjournal.co.in In many cases, the metal complexes are more potent than the free quinoxaline ligand. researchgate.netrasayanjournal.co.in The chelation is thought to enhance the lipophilic character of the compound, facilitating its transport across microbial cell membranes. rasayanjournal.co.in For example, a study on the desert locust Schistocerca gregaria showed that a quinoxaline ligand and its metal complexes exhibited remarkable biological activity. researchgate.net

In addition to antimicrobial effects, these metal complexes have shown promise as anticancer agents. researchgate.net The mechanism of action can involve various pathways, including DNA binding and cleavage. nih.gov Molecular docking studies have been employed to investigate the binding affinity of these complexes with biological targets like DNA and specific proteins. nih.gov

A variety of spectroscopic and thermal analysis techniques are employed to characterize the structure and properties of quinoxaline metal complexes.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Used to identify the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups. researchgate.netespublisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of the ligand and how it changes upon complexation. researchgate.net

UV-Visible Spectroscopy: Offers insights into the electronic transitions within the complex and helps in determining its geometry. espublisher.commdpi.com

Mass Spectrometry: Confirms the molecular weight of the complexes. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: Particularly useful for studying paramagnetic metal complexes, such as those of Cu(II). nih.govespublisher.com

Thermal Analysis:

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to study the thermal stability of the metal complexes and to understand their decomposition patterns. researchgate.netespublisher.com The data obtained can be used to calculate thermodynamic parameters related to the thermal decomposition process. researchgate.net

Structure Activity Relationships Sar and Structure Property Relationships Spr

Influence of Bromine Substitution Position on Biological Activity

The position of the bromine atom on the quinoxaline (B1680401) nucleus can dictate the biological efficacy of the compound, often due to steric and electronic effects. For instance, in thiourea (B124793) derivatives of bromoquinoxaline, a bromine atom at the 5-position is suggested to potentially create steric hindrance, which may block the molecule from effectively binding to biological targets.

Impact of Additional Substituents on Reactivity and Biological Profile

The introduction of other functional groups onto the 2-bromoquinoxaline scaffold profoundly alters its chemical reactivity and biological action. These modifications are a cornerstone of medicinal chemistry for developing derivatives with enhanced or specific activities.

Trifluoromethyl and Fluoro Groups: In a study of 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives, the addition of a trifluoromethyl group at the 6-position resulted in the highest activity against Gram-positive bacteria. nih.gov A fluoro-substituent at the same position conferred a broad spectrum of antifungal activity. nih.gov

Amino Groups: The presence of an amino group, as in 7-Bromoquinoxalin-2-amine, influences the molecule's chemical reactivity, particularly in nucleophilic substitution reactions, allowing for the synthesis of a wide array of functionalized derivatives. smolecule.com

Alkyl and Aryl Derivatives: The addition of a methyl group, as seen in 2-Bromo-3-methylquinoxaline, can be used to probe biochemical pathways and serves as a building block for potential anticancer and antimicrobial agents. The introduction of bulky aryl groups can also lead to potent biological activity. For example, a derivative featuring two naphthalen-2-yl-vinyl substituents, 6-Bromo-2,3-bis[(E)-2-(naphthalen-2-yl)vinyl]quinoxaline, was identified as having significant cytotoxic activity against human non-small-cell lung cancer cells (A549). nih.gov

Complex Heterocyclic and Amide Groups: Further functionalization of the quinoxaline core has been explored to target specific receptors. A series of quinoxaline-2,3-diones bearing substituents at the N1, 6, and 7 positions were investigated as ligands for kainate receptors, which are implicated in neurodegenerative disorders. nih.gov Compounds such as N-(7-fluoro-6-iodo-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)-3-sulfamoylbenzamide demonstrated antagonistic properties at these receptors. nih.gov

The reactivity of this compound itself is noteworthy. As an electron-poor heterocycle, it can undergo simple nucleophilic aromatic substitution (SNAr) reactions. sci-hub.se However, its participation in more complex transformations, such as palladium-catalyzed C-N bond formation, can sometimes lead to mixtures of products, highlighting the nuanced reactivity of the scaffold. acs.orgresearchgate.net

Base ScaffoldSubstituent(s)Position(s)Observed Biological/Chemical ProfileReference
2,3-bis(bromomethyl)quinoxalineTrifluoromethyl (-CF3)6Highest activity against Gram-positive bacteria in the series. nih.gov
2,3-bis(bromomethyl)quinoxalineFluoro (-F)6Widest antifungal activity spectrum in the series. nih.gov
2,3-dialkenyl-6-bromoquinoxaline(E)-2-(naphthalen-2-yl)vinyl2, 3Potent inhibitory activity against A549 lung cancer cells (IC50 = 9.32 ± 1.56 μM). nih.gov
Quinoxaline-2,3-dione-F and -I7 and 6Acts as an antagonist at GluK3 kainate receptors. nih.gov
This compound--Undergoes nucleophilic aromatic substitution (SNAr). sci-hub.se

Modulating Pharmacological Interests through Electron-Withdrawing Groups

Electron-withdrawing groups (EWGs), including the bromine atom itself, are crucial for tuning the electronic properties of the quinoxaline ring system, which in turn modulates pharmacological activity. Introducing EWGs at specific positions is a common strategy to enhance a compound's potential as a therapeutic agent. nih.govrsc.org

In the development of anticancer agents, the introduction of bromo groups onto the quinoxaline skeleton has been shown to provide better inhibition against lung cancer cells compared to nitro groups, another strong EWG. nih.govrsc.org This suggests that the nature of the halogen atom is a critical factor. The electron-withdrawing effect of a bromine atom at the 6-position can also direct the reactivity of other positions on the ring.

Regioselectivity and Its Implications for Biological Activity

Regioselectivity, the control of which position on the molecule reacts, is critical in the synthesis of specific quinoxaline isomers and has direct implications for their biological activity. The inherent electronic and steric properties of the this compound system and its derivatives guide the outcomes of chemical reactions.

For example, in 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline, substitution reactions are dominated by the bromine at position 7, which is attributed to lower steric hindrance compared to the pyrazole-substituted position 2.

A detailed study on the oxidation of 2,3-dimethyl-6-substituted-quinoxalines demonstrated that the electronic nature of the substituent at the 6-position directs the regioselectivity of the reaction. rsc.org Theoretical calculations showed that EWGs and electron-donating groups (EDGs) affect the nucleophilicity of the ring's nitrogen atoms, which in turn directs the reaction to yield a preference for one regioisomer over another. rsc.org Specifically, for derivatives with an EWG, one regioisomeric aldehyde was preferentially formed, whereas the derivative with an EDG favored the other. rsc.org Since different isomers can have vastly different biological activities, controlling regioselectivity is paramount for synthesizing pharmacologically effective compounds. rsc.org

Substituent at C6-positionSubstituent TypeObserved Effect on RegioselectivityReference
(None)Electron-Donating (relative to EWGs)Showed preference for forming regioisomer 'a' during methyl oxidation. rsc.org
-Cl, -Br, -NO2Electron-Withdrawing (EWG)Directed the reaction to preferentially form regioisomer 'b' during methyl oxidation. rsc.org
-Br at C7Steric FactorPosition 7 dominates substitution due to lower steric hindrance.

Challenges and Future Perspectives in 2 Bromoquinoxaline Research

Development of More Sustainable Synthetic Routes

The traditional synthesis of quinoxaline (B1680401) derivatives often involves methods that are not environmentally friendly. unicam.it A significant challenge lies in developing greener and more efficient synthetic pathways for 2-bromoquinoxaline and its derivatives.

Current research is focused on several key areas to improve sustainability:

Catalyst Systems: The use of recyclable catalysts such as nanozeolites functionalized with propylsulfonic acid has shown promise in the synthesis of quinoxalines in water at room temperature, offering excellent yields and the ability to reuse the catalyst multiple times. chim.it Other efforts include the use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in water and employing recyclable heterogeneous catalysts like HClO4·SiO2. chim.it

Alternative Reaction Media: Researchers are exploring the use of more benign solvents and reaction conditions. Natural deep eutectic solvents (NADESs), for instance, have been successfully used for the fast and high-yielding synthesis of functionalized quinoxalines at room temperature without the need for additional activation. unicam.it

Microwave-Assisted Synthesis: Microwave irradiation in the presence of catalysts like PEG-400 has been shown to produce quinoxaline derivatives with a broad substrate scope and generally excellent yields, offering a more energy-efficient alternative to conventional heating. chim.it

A comparative analysis of different synthetic methods for quinoxalines highlights the move towards more sustainable practices:

MethodCatalyst/MediumConditionsAdvantages
Traditional CondensationOften requires harsh acidic or basic conditionsHigh temperaturesWell-established
CAN-catalyzedCerium (IV) ammonium nitrate in tap waterRoom temperatureUses water as a green solvent
Heterogeneous CatalysisHClO4·SiO2-Recyclable catalyst
Microwave-AssistedPEG-400Microwave irradiationFast reaction times, high yields chim.it
NADES-promotedCholine chloride/waterRoom temperatureFast, clean, high-yielding, recyclable solvent unicam.it

Overcoming Regioisomeric Mixture Formation

A significant hurdle in the synthesis of substituted quinoxalines is the formation of regioisomeric mixtures, which are often difficult to separate. acs.orgnih.gov This issue arises when unsymmetrically substituted 1,2-diaminobenzenes are used as starting materials, leading to products with substituents at different positions on the quinoxaline ring.

For instance, in the synthesis of 2,3-dimethyl-6-substituted-quinoxalines, the reaction of substituted 1,2-phenylenediamines with 2,3-butanedione (B143835) can lead to a mixture of regioisomers. rsc.org The ratio of these isomers is influenced by the electronic nature of the substituents on the phenylenediamine ring. rsc.org Electron-donating groups tend to favor the formation of one regioisomer, while electron-withdrawing groups promote the formation of the other. rsc.org

Similarly, the oxidation of substituted quinoxalines to their N-oxides can also yield a mixture of regioisomers. thieme-connect.de The position of the N-oxide formation is dependent on the substituents present on the quinoxaline ring. thieme-connect.de

Researchers are employing various strategies to address this challenge:

Controlling Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and catalyst can influence the regioselectivity of the reaction.

Strategic Use of Substituents: The choice of substituents on the starting materials can direct the reaction towards the formation of a single desired regioisomer. rsc.org

Chromatographic Separation: While challenging, purification techniques like column chromatography are often necessary to isolate the desired isomer from the mixture. acs.orgnih.gov

Addressing Solubility and Formulation Challenges

Many quinoxaline derivatives, including those derived from this compound, exhibit low aqueous solubility, which can hinder their biological applications and formulation into effective drug products. nih.govnih.gov

Strategies to overcome these solubility issues include:

Amorphous Solid Dispersions (ASDs): Formulating poorly soluble compounds as ASDs is a common approach to enhance their dissolution rate and achieve supersaturated concentrations. nih.gov However, characterizing the solubility and developing appropriate dissolution methods for ASDs presents its own set of challenges. nih.gov

Structural Modification: Introducing polar functional groups into the quinoxaline scaffold can improve aqueous solubility. For example, the dioxide moiety in 2-Bromo-3-methylquinoxaline 1,4-Dioxide increases its polarity and enhances solubility in polar solvents.

Formulation with Solubilizing Agents: The use of co-solvents and other excipients in formulations can help to improve the solubility of quinoxaline-based compounds.

The solubility of a compound is a critical factor in its development as a therapeutic agent. For instance, while some quinoxaline derivatives show promising biological activity, their poor solubility can limit their in vivo efficacy. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.com A key area of future research is the exploration of novel biological targets and therapeutic areas for this compound-derived compounds.

Recent research has identified several promising avenues:

Antitubercular Agents: Quinoxaline-based compounds have shown significant potential as new pharmaceutical products against Mycobacterium tuberculosis. sioc-journal.cn For example, 2-methyl-3-phenyl-5-nitro-7-bromoquinoxaline was identified as a promising candidate from a large-scale screening of heterocyclic compounds. sioc-journal.cn

Anti-inflammatory Agents: Synthetic lipoxin A4 mimetics containing a quinoxaline core have been developed and shown to possess potent anti-inflammatory properties by activating the ALX/FPR2 receptor. nih.govacs.org

Anticancer Agents: Derivatives of this compound are being investigated for their potential as anticancer agents. mdpi.comresearchgate.net Studies have shown that certain bromo-substituted quinoxalines can induce apoptosis in cancer cells. researchgate.net

Enzyme Inhibitors: Quinoxaline derivatives are being explored as inhibitors of various enzymes, such as Leucyl-tRNA synthetase (LeuRS), which is a potential target for developing new antitubercular drugs. sioc-journal.cn

The versatility of the quinoxaline scaffold allows for the design and synthesis of a wide range of derivatives with the potential to interact with various biological targets.

Design of Multi-functional Materials and Probes

The unique photophysical properties of quinoxaline derivatives make them attractive candidates for the development of multi-functional materials and probes. mdpi.com

Applications in this area include:

Organic Light-Emitting Diodes (OLEDs): Quinoxaline-based materials are used in the development of light-emitting diodes. smolecule.com

Solar Cells: Quinoxaline derivatives are being incorporated into dye-sensitized solar cells (DSSCs) and perovskite solar cells to improve their efficiency and stability. smolecule.comresearchgate.net

Fluorescent Probes: The fluorescence of some quinoxaline derivatives is sensitive to their environment, which allows for their use as chemical sensors, for example, for detecting pH changes. researchgate.net

Nonlinear Optical (NLO) Materials: Chromophores with a quinoxaline core are being investigated for their second-order nonlinear optical properties, which are crucial for applications in optoelectronics. mdpi.com

The ability to tune the electronic and optical properties of quinoxaline derivatives through chemical modification is a key driver of research in this area.

Advanced Computational Design of this compound Derivatives

Computational methods are playing an increasingly important role in the design and development of new this compound derivatives with tailored properties.

Computational approaches being utilized include:

Density Functional Theory (DFT): DFT calculations are used to predict the electronic properties, reactivity, and spectroscopic characteristics of quinoxaline derivatives. researchgate.net This information can guide the synthesis of new compounds with desired properties. For example, DFT can be used to calculate Fukui indices to identify electrophilic and nucleophilic sites, which can predict the reactivity of a molecule in different reactions.

Molecular Docking: This technique is used to predict the binding mode of quinoxaline derivatives with biological targets, such as enzymes and receptors. researchgate.netresearchgate.net This helps in understanding the structure-activity relationships and in designing more potent inhibitors.

Quantum Chemical Calculations: These calculations are used to understand the photophysical properties of quinoxaline derivatives, which is essential for their application in materials science. researchgate.netresearchgate.net

The integration of computational and experimental approaches accelerates the discovery and optimization of new this compound-based compounds for various applications.

Integration of this compound in Interdisciplinary Research

The diverse applications of this compound and its derivatives necessitate a multidisciplinary and interdisciplinary research approach. ncsu.eduaup.nl Solving complex problems, such as developing new drugs or advanced materials, requires collaboration between chemists, biologists, physicists, and engineers. aup.nl

Key aspects of this interdisciplinary approach include:

Bridging Disciplines: Research on this compound often lies at the interface of organic chemistry, medicinal chemistry, materials science, and computational chemistry.

Collaborative Projects: Effective research in this area often involves teams of scientists with different expertise working together to address a common goal. mdpi.com

Convergence Research: This approach involves the deep integration of knowledge and methods from different fields to tackle complex societal challenges, such as the development of new therapies for diseases like cancer and tuberculosis. ncsu.edu

The future of this compound research will likely see even greater integration of different disciplines, leading to innovative solutions and discoveries.

Q & A

Q. How should researchers address contradictory data in studies involving this compound reactivity?

  • Methodological Answer : Perform sensitivity analyses to identify variables (e.g., trace moisture, oxygen levels) causing discrepancies. Replicate experiments under standardized conditions and use meta-analysis tools (e.g., PRISMA guidelines) to synthesize conflicting results. Discuss limitations in the discussion section, proposing hypotheses for further testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.